molecular formula ¹³CC₄H₁₂O₅ B1161268 D-Ribitol-5-13C

D-Ribitol-5-13C

Cat. No.: B1161268
M. Wt: 153.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ribitol-5-13C is the carbon-13 labeled form of Ribitol, a crystalline pentose alcohol. This stable isotope is primarily used as a critical research tool in metabolic tracing studies to elucidate the mechanism of action for Ribitol as an experimental therapy for dystroglycanopathies, a group of congenital muscular dystrophies often caused by mutations in the FKRP gene . In this context, Ribitol acts as a metabolic precursor. Inside cells, it is converted to CDP-ribitol, which serves as the essential substrate for the FKRP enzyme . FKRP then transfers ribitol phosphate to the alpha-dystroglycan (α-DG) protein, a modification that is crucial for the proper glycosylation of α-DG and its ability to function as a receptor for proteins in the extracellular matrix . This binding is vital for maintaining muscle membrane integrity . By using D-Ribitol-5-13C, researchers can accurately track and quantify the uptake, conversion to CDP-ribitol, and incorporation of ribitol into the glycan chain, providing invaluable insights into the pharmacokinetics and efficacy of this therapeutic strategy in disease models . Its application is fundamental for advancing the development of treatments for FKRP-related muscular dystrophies.

Properties

Molecular Formula

¹³CC₄H₁₂O₅

Molecular Weight

153.14

Synonyms

D-Adonitol-5-13C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: D-Ribitol-5-13C – Structural Analysis & Applications

[1]

Executive Summary

D-Ribitol-5-13C is a stable isotope-labeled pentose alcohol derived from the reduction of D-ribose.[1] It serves as a high-precision NMR standard and metabolic tracer.[1] Its primary industrial significance lies in the development and quality control of glycoconjugate vaccines, specifically for Haemophilus influenzae type b (Hib), where the ribitol moiety is a structural backbone of the capsular polysaccharide (Polyribosylribitol Phosphate, PRP). In metabolic research, the C5-label provides a non-exchangeable marker to trace the non-oxidative branch of the Pentose Phosphate Pathway (PPP).

Part 1: Chemical Identity & Structural Properties[1]

Chemical Structure

D-Ribitol (Adonitol) is a meso-compound, possessing a plane of symmetry.[1] However, the introduction of a Carbon-13 isotope at position 5 breaks this isotopic symmetry, creating a distinct NMR signature essential for structural elucidation.

  • Chemical Name: D-Ribitol-5-13C[1][2]

  • Systematic Name: (2R,4S)-Pentane-1,2,3,4,5-pentol-5-13C[]

  • Molecular Formula:

    
    C
    
    
    C
    
    
    H
    
    
    O
    
    
  • Molecular Weight: 153.15 g/mol (approx. 1 unit higher than unlabeled Ribitol MW 152.15)[1]

  • Solubility: Highly soluble in water (>100 mg/mL), DMSO; slightly soluble in ethanol.

13C-NMR Spectral Characteristics

In unlabeled ribitol, C1 and C5 are chemically equivalent due to Cs symmetry, appearing as a single signal. In D-Ribitol-5-13C , the C5 signal is massively enhanced and shows characteristic coupling.[1]

Carbon PositionChemical Shift (δ, ppm in D₂O)Multiplicity (Proton Decoupled)J-Coupling (Hz)Note
C-5 (Labeled) 63.4 Singlet (Enhanced) - Primary diagnostic peak
C-163.4Singlet (Weak)-Natural abundance only
C-2, C-472.8SingletJ(C4-C5) ~40-45Vicinal coupling may be observed
C-372.6Singlet-Central carbon

Analyst Note: In ¹H-NMR, the protons attached to C5 will exhibit a large one-bond coupling constant (


), splitting the signal into a wide doublet, distinguishing it from the C1 protons.
Isotopic Visualization (DOT Diagram)

The following diagram illustrates the linear structure and the specific labeling point.[1]

Caption: Structural connectivity of D-Ribitol-5-13C. The C5 position (red) contains the stable isotope, breaking the molecule's symmetry.

Part 2: Synthesis & Production Protocol

The most reliable synthesis route involves the chemical reduction of D-Ribose-5-13C .[1] This method preserves the stereochemistry of the chiral centers.[1]

Reagents
  • Precursor: D-Ribose-5-13C (99 atom% 13C).[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄).[1]

  • Solvent: Deionized Water or 50% Ethanol.[1]

  • Quenching: Amberlite IR-120 (H+ form) cation exchange resin.[1]

Step-by-Step Synthesis Workflow
  • Dissolution: Dissolve 1.0 g of D-Ribose-5-13C in 10 mL of ice-cold water (0–4°C).

  • Reduction: Slowly add NaBH₄ (0.5 equivalents) over 20 minutes. Maintain temperature <10°C to prevent isomerization.[1]

    • Mechanism:[1][4] The aldehyde group at C1 is reduced to a primary alcohol.[1] Since C1 becomes CH₂OH, and C5 is already CH₂OH (labeled), the resulting molecule is Ribitol.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor consumption of reducing sugar via TLC (Silica gel, n-Propanol:Water:Ethyl Acetate 7:2:1).[1]

  • Quenching & Purification:

    • Add Amberlite IR-120 (H+) resin until pH < 7 to destroy excess borohydride and remove Na+ ions.[1]

    • Filter resin and wash with water.[1]

    • Evaporate filtrate to dryness under reduced pressure.

    • Borate Removal: Co-evaporate with methanol (3x 20 mL) to remove boric acid as volatile methyl borate.[1]

  • Crystallization: Recrystallize from ethanol to yield pure D-Ribitol-5-13C as white crystals.

Part 3: Applications in Drug Development (Hib Vaccine)

The primary pharmaceutical application of ribitol derivatives is in the Haemophilus influenzae type b (Hib) vaccine.[1][5] The Hib capsule consists of a polymer of Ribosyl-Ribitol-Phosphate (PRP) .[1][4][6]

Role of D-Ribitol-5-13C in Vaccine QC

During the conjugation of PRP to carrier proteins (e.g., Tetanus Toxoid), the integrity of the ribitol phosphodiester bond is critical.

  • NMR Standard: D-Ribitol-5-13C is used as an internal standard in quantitative NMR (qNMR) to determine the absolute concentration of free vs. conjugated ribitol in vaccine batches.[1]

  • Mechanism: The distinct C5 signal allows quantification without interference from the protein carrier signals or buffer components.[1]

Biosynthetic Pathway Visualization (Hib Capsule)

The following diagram traces the incorporation of Ribitol into the Hib capsule, highlighting where the C5 label would track.

Caption: Biosynthesis of Hib Capsule (PRP). D-Ribitol-5-13C can trace the efficiency of the TarJ/TarI enzymatic steps.

Part 4: Metabolic Flux Analysis (MFA) Applications[4][8]

In metabolic research, D-Ribitol-5-13C serves as a tracer for the Pentose Phosphate Pathway (PPP) and pentose interconversions.[1]

Tracing Logic
  • Oxidative PPP: Loss of C1 from Glucose/Ribose as CO₂.[1]

  • Non-Oxidative PPP: Scrambling of carbons via Transketolase/Transaldolase.[1]

  • Ribitol Entry: Exogenous ribitol enters metabolism via Ribitol Dehydrogenase (RbtD) , converting it to D-Ribulose.[1]

  • The C5 Advantage: The C5 label is terminal.[1] Unlike C1 or C2, which are often subject to complex scrambling or loss, C5 provides a stable marker to track the "tail" of the pentose moiety into downstream metabolites like Histidine or Nucleotides.

Experimental Protocol: Bacterial Flux Analysis
  • Culture Medium: Minimal medium containing D-Ribitol-5-13C (10 mM) as the sole carbon source or co-fed with unlabeled glucose.[1]

  • Incubation: Cultivate bacteria (e.g., E. coli or Klebsiella) to mid-log phase (OD600 ~ 0.5).[1]

  • Quenching: Rapidly quench metabolism by injecting culture into -40°C 60% methanol.

  • Extraction: Extract intracellular metabolites using chloroform/methanol/water.

  • Analysis: Analyze Ribulose-5-P and Hexose-6-P isotopomers via LC-MS/MS.

    • Expectation: If Ribitol is directly oxidized to Ribulose, the M+1 isotopomer fraction of Ribulose-5-P should match the enrichment of the substrate.[1]

Part 5: Handling & Stability[1]

  • Storage: -20°C under dessication. Ribitol is hygroscopic.[1]

  • Stability: Stable for >5 years if kept dry.[1]

  • Sterilization: Aqueous solutions can be autoclaved (121°C, 15 min) or 0.22 µm filtered. Unlike reducing sugars (Ribose), Ribitol does not undergo Maillard browning upon heating with amino acids.

References

  • National Institute of Standards and Technology (NIST). Ribitol: Chemical Properties and Spectral Data.[1] NIST Chemistry WebBook.[1] [Link]

  • World Health Organization (WHO). Recommendations for the production and control of Haemophilus influenzae type b conjugate vaccines.[1] WHO Technical Report Series.[1] [Link]

  • Pereira, M. et al. Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae.[1] Journal of Bacteriology, 2016. [Link]

Tracing the Shunt: The Role of 13C-Labeled Ribitol in Pentose Phosphate Pathway Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The Pentose Phosphate Pathway (PPP) is a critical nexus of cellular metabolism, essential for generating NADPH for redox homeostasis and producing precursors for nucleotide biosynthesis.[1][2] Dysregulation of the PPP is implicated in numerous pathologies, including cancer and metabolic disorders, making it a key target for therapeutic intervention.[1][3] Metabolic Flux Analysis (MFA) using stable isotope tracers provides a powerful method to quantify the activity of this pathway.[4] While 13C-glucose is a conventional tracer, 13C-labeled ribitol offers a unique and complementary approach to probe the non-oxidative branch of the PPP with high fidelity. This guide provides a comprehensive overview of the principles, experimental workflows, and applications of using 13C-labeled ribitol to elucidate PPP dynamics for researchers, scientists, and drug development professionals.

Foundational Concepts: The Pentose Phosphate Pathway and Ribitol Metabolism

The Pentose Phosphate Pathway (PPP) is a cytosolic metabolic pathway that runs parallel to glycolysis.[5] Its primary roles are anabolic rather than catabolic, focusing on producing two key cellular resources: NADPH and Ribose-5-phosphate (R5P).[1][5] The pathway is divided into two distinct but interconnected branches:

  • The Oxidative Branch: This is an irreversible series of reactions that converts Glucose-6-phosphate (G6P) into Ribulose-5-phosphate (Ru5P). In the process, it generates two molecules of NADPH for each molecule of G6P that enters.[1][5] NADPH is the primary reducing equivalent for biosynthetic reactions (e.g., fatty acid and steroid synthesis) and is indispensable for antioxidant defense systems, particularly the regeneration of reduced glutathione.[1][6] The activity of this branch is tightly regulated by the cellular ratio of NADP+/NADPH, with the first enzyme, Glucose-6-Phosphate Dehydrogenase (G6PD), being the rate-limiting step.[5][6]

  • The Non-Oxidative Branch: This is a series of reversible sugar-phosphate interconversions catalyzed by the enzymes transketolase and transaldolase.[2][7] It connects the PPP back to glycolysis by converting pentose phosphates (R5P, Ru5P, and Xylulose-5-phosphate) into the glycolytic intermediates Fructose-6-phosphate (F6P) and Glyceraldehyde-3-phosphate (G3P).[2] This branch allows the cell to modulate the production of R5P for nucleotide synthesis independently of the oxidative branch's NADPH output.[6]

Ribitol, a pentose sugar alcohol, is formed by the reduction of ribose.[8] Its metabolic significance stems from its direct link to the PPP. In many organisms, ribitol is biosynthesized as ribitol-5-phosphate through the reduction of D-ribulose-5-phosphate, an intermediate in the pentose phosphate pathway.[9] In mammals, ribitol-5-phosphate is a crucial component of the O-mannosyl glycan on α-dystroglycan, a protein vital for muscle integrity.[10][11] The synthesis of this glycan requires CDP-ribitol, which is generated from ribitol-5-phosphate.[10][12] Defects in this pathway are linked to certain forms of congenital muscular dystrophy.[13]

Figure 1: Overview of the Pentose Phosphate Pathway and its connection to Ribitol metabolism.

The Tracer Principle: Why Use 13C-Labeled Ribitol?

Stable isotope labeling is a powerful technique for tracing the movement and transformation of molecules through complex biochemical pathways.[14] By replacing common 12C atoms with the heavier, non-radioactive 13C isotope, researchers can track the fate of a substrate using mass spectrometry.[14][15]

The Causality Behind the Choice:

While [U-13C]-glucose is the workhorse for general metabolic flux analysis, feeding cells 13C-labeled ribitol provides a more direct and nuanced view of the non-oxidative PPP for several reasons:

  • Direct Entry into the Pentose Pool: Exogenous ribitol is phosphorylated to ribitol-5-phosphate, which can be interconverted with other pentose phosphates.[13] This bypasses the oxidative branch, directly introducing the 13C label into the heart of the non-oxidative PPP. This is experimentally advantageous for isolating and quantifying the reversible transketolase and transaldolase reactions.

  • Deconvoluting Complex Fluxes: When using 13C-glucose, the labeling patterns in non-oxidative PPP intermediates are a composite of fluxes from both the oxidative branch and glycolysis.[16] Using 13C-ribitol simplifies the resulting labeling patterns in glycolytic intermediates like F6P and G3P, making it easier to calculate the reverse flux from the pentose pool back into glycolysis.

  • Probing Glycosylation Pathways: In the context of diseases like dystroglycanopathies, 13C-ribitol is the ideal tracer to directly measure the flux towards CDP-ribitol synthesis and its subsequent incorporation into glycoproteins.[11][13] This is critical for evaluating therapies aimed at restoring this pathway.[17]

The core principle is to introduce [U-13C5]-ribitol into the cell culture medium. The cells uptake the ribitol, and it enters the metabolic network. After a period of incubation to allow for isotopic steady state, metabolites are extracted and analyzed by mass spectrometry.[18] The mass isotopomer distribution (MID) of downstream metabolites—the fractional abundance of molecules with 0, 1, 2, ...n 13C atoms—is measured. This MID data is then used to computationally estimate the relative rates (fluxes) of the reactions in the network.[4][19]

Experimental Workflow: A Self-Validating System

A robust experimental design is crucial for trustworthy results. The following workflow incorporates self-validating steps, such as parallel unlabeled controls, to ensure data integrity.

ExperimentalWorkflow cluster_prep Phase 1: Preparation & Labeling cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Cell Culture (Reach desired confluency, e.g., 80%) B 2. Media Switch (Wash with PBS, add labeling medium) A->B C 3. Isotopic Labeling (Incubate with 13C-Ribitol for T hours) B->C D 4. Quench Metabolism (Rapidly add ice-cold 80% Methanol) C->D E 5. Metabolite Extraction (Scrape, vortex, centrifuge) D->E F 6. Sample Preparation (Dry extract, resuspend for analysis) E->F G 7. LC-MS/MS Analysis (Detect mass isotopologues) F->G H 8. Data Correction (Correct for natural 13C abundance) G->H I 9. Metabolic Flux Analysis (Calculate pathway activity) H->I Control Parallel 'Unlabeled' Control (Same workflow, no 13C-Ribitol) Control->H Provides natural abundance baseline

Figure 2: Standardized experimental workflow for 13C-Ribitol metabolic flux analysis.

Protocol 1: Steady-State 13C-Ribitol Labeling of Adherent Mammalian Cells

This protocol is designed to measure the relative contribution of ribitol to the pentose phosphate pool and downstream pathways at an isotopic steady state.

Materials:

  • Adherent cells of interest (e.g., MCF-7, HEK293)

  • Standard complete culture medium

  • Labeling medium: Custom medium (e.g., glucose-free DMEM) supplemented with dialyzed fetal bovine serum (dFBS) and a known concentration of [U-13C5]-Ribitol (e.g., 10 mM).

  • Unlabeled control medium: Same as labeling medium but with natural abundance ribitol.

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 6-well culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates. Culture until they reach approximately 80% confluency. This ensures active metabolism without artifacts from overgrowth.[18]

  • Medium Exchange: Aspirate the standard medium. Gently wash the cell monolayer once with 2 mL of pre-warmed PBS to remove residual unlabeled metabolites.[20]

  • Labeling Initiation: Add 2 mL of the pre-warmed 13C-labeling medium to the designated wells. In parallel, add the unlabeled control medium to a separate set of wells. This control is critical for correcting for the natural abundance of heavy isotopes.[19]

  • Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state in key PPP and glycolytic intermediates. This time should be determined empirically but often ranges from 8 to 24 hours.[18]

  • Metabolism Quenching: Proceed immediately to Protocol 2. This step must be performed rapidly to prevent metabolic changes after removing the plates from the incubator.

Protocol 2: Metabolite Extraction

The goal is to instantly halt all enzymatic activity and efficiently extract polar metabolites.

Materials:

  • Quenching/Extraction Solution: 80% Methanol (LC-MS grade), pre-chilled to -80°C.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Dry ice

Procedure:

  • Quench: Aspirate the labeling medium from the wells. Immediately place the culture plate on a bed of dry ice.

  • Extract: Add 1 mL of the ice-cold 80% methanol to each well.[18] The low temperature and solvent combination instantly denatures enzymes, halting metabolism.

  • Harvest: Scrape the frozen cell lysate in the methanol and transfer the entire suspension to a pre-chilled microcentrifuge tube.

  • Lyse: Vortex the tube vigorously for 30 seconds to ensure complete cell lysis.

  • Pellet Debris: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[18]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble metabolites, to a new clean tube.

  • Prepare for Analysis: Dry the metabolite extract completely using a vacuum concentrator or a gentle stream of nitrogen. The dried pellet can be stored at -80°C or resuspended immediately for analysis.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing polar metabolites like sugar phosphates due to its high sensitivity and specificity without the need for chemical derivatization.[4][21]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

General Procedure:

  • Resuspend: Resuspend the dried metabolite pellet in a suitable solvent (e.g., a water/acetonitrile mixture) appropriate for the chosen chromatography method.

  • Chromatography: Separate the metabolites using a suitable LC column, such as one designed for hydrophilic interaction liquid chromatography (HILIC), which is effective for retaining and separating sugar phosphates.

  • Mass Spectrometry: Analyze the eluent using the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.

  • Data Acquisition: Use Selected Reaction Monitoring (SRM) on a triple quadrupole for targeted analysis or full scan mode on a high-resolution instrument. For key metabolites, acquire data for all expected mass isotopologues (from M+0 to M+n, where n is the number of carbons).

Table 1: Expected Mass Isotopologues for Key Metabolites from [U-13C5]-Ribitol

MetaboliteAbbreviation# CarbonsExpected Labeled FormMass Shift (M+)
Ribitol-5-PhosphateRbo5P5Fully LabeledM+5
Ribose-5-PhosphateR5P5Fully LabeledM+5
Xylulose-5-PhosphateXu5P5Fully LabeledM+5
Fructose-6-PhosphateF6P6Multiple FormsM+2, M+3, M+5
Glyceraldehyde-3-PG3P3Multiple FormsM+2, M+3
Sedoheptulose-7-PS7P7Fully LabeledM+5

Note: The specific mass shifts in F6P and G3P depend on the carbon-shuffling reactions of transketolase and transaldolase and are the primary readouts for non-oxidative PPP flux.

Data Interpretation and Applications

The raw mass spectrometry data must be corrected for the natural abundance of 13C and other heavy isotopes.[19] This is achieved by analyzing the data from the unlabeled control samples. Software packages are available to perform this correction accurately.[22]

LogicalFlow cluster_input Tracer Input cluster_pathway Metabolic Conversion cluster_output Analytical Output & Interpretation Tracer [U-13C5]-Ribitol Rbo5P Ribitol-5-P (M+5) Tracer->Rbo5P Phosphorylation PentosePool Pentose-5-P Pool (M+5) (R5P, Xu5P) Rbo5P->PentosePool Isomerization TKT_TAL Transketolase & Transaldolase Reactions PentosePool->TKT_TAL F6P Fructose-6-P (M+2, M+3, M+5) TKT_TAL->F6P Carbon Shuffle G3P Glyceraldehyde-3-P (M+2, M+3) TKT_TAL->G3P Carbon Shuffle MS Measure Mass Isotopomer Distribution (MID) F6P->MS G3P->MS Flux Calculate Reverse Flux (PPP -> Glycolysis) MS->Flux Infer Activity

Figure 3: Logical flow from 13C-Ribitol tracer to the inference of metabolic flux.

Applications in Research and Drug Development

The insights gained from 13C-ribitol tracing are directly applicable to various research and therapeutic areas:

  • Oncology: Cancer cells often exhibit an upregulated PPP to meet the demands for NADPH (to combat oxidative stress) and R5P (for rapid proliferation).[2][3] 13C-ribitol can be used to precisely quantify the bidirectional activity of the non-oxidative PPP, revealing metabolic phenotypes that could be exploited by targeting enzymes like transketolase.

  • Metabolic Disorders: Conditions like transaldolase deficiency lead to the accumulation of polyols, including ribitol.[7] Using 13C-ribitol can help elucidate the metabolic consequences of such enzyme deficiencies and assess the efficacy of potential treatments.

  • Drug Discovery: Stable isotope tracers are increasingly used in drug development to understand a compound's mechanism of action.[23] If a drug is hypothesized to inhibit the PPP, 13C-ribitol tracing can provide direct evidence of target engagement by measuring the resulting changes in metabolic flux.[24]

  • Dystroglycanopathies: As mentioned, ribitol supplementation is a potential therapy for certain muscular dystrophies.[13][17] 13C-ribitol tracing is an invaluable tool to study the pharmacodynamics of this treatment, quantifying how efficiently the supplemented ribitol is converted to CDP-ribitol and incorporated into α-dystroglycan.[25]

Conclusion and Future Perspectives

The use of 13C-labeled ribitol represents a sophisticated and targeted approach for investigating the pentose phosphate pathway. By providing a direct window into the non-oxidative branch, it overcomes some of the interpretative challenges associated with broad tracers like 13C-glucose. This technique empowers researchers to dissect the complex carbon-shuffling reactions that are central to cellular biosynthesis and redox balance. As analytical technologies continue to improve in sensitivity and resolution, the application of 13C-ribitol will undoubtedly expand, offering deeper insights into the metabolic reprogramming that underlies human disease and paving the way for novel therapeutic strategies targeting the PPP.

References

  • Ribitol - Grokipedia. (n.d.). Grokipedia.
  • SciTechnol. (2023, February 28). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Drug Metabolism & Toxicology.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotopes in Drug Development.
  • The Medical Biochemistry Page. (2026, February 17). Pentose Phosphate Pathway. Retrieved February 22, 2026, from [Link]

  • Ge, T., & Yang, J. (2020). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology, 11, 365. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved February 22, 2026, from [Link]

  • Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. Retrieved February 22, 2026, from [Link]

  • Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., ... & Keller, M. A. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological reviews, 90(3), 927-963. [Link]

  • PubMed. (2025, November 20). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved February 22, 2026, from [Link]

  • ULisboa. (n.d.). PENTOSE PHOSPHATE PATHWAY IN HEALTH AND DISEASE: FROM METABOLIC DYSFUNCTION TO BIOMARKERS. Retrieved February 22, 2026, from [Link]

  • RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. Retrieved February 22, 2026, from [Link]

  • Wijesinghe, P., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE, 17(12), e0278226. [Link]

  • Millard, P., & Portais, J. C. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 9, 3326. [Link]

  • Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway and cancer. Trends in biochemical sciences, 39(8), 347-354. [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved February 22, 2026, from [Link]

  • AccessPediatrics. (n.d.). Disorders of Pentose Phosphate Pathway. Rudolph's Pediatrics, 23e. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, December 21). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved February 22, 2026, from [Link]

  • UC Berkeley. (2008). Metabolism Lecture 5 — PENTOSE PHOSPHATE PATHWAY. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Ribitol. Retrieved February 22, 2026, from [Link]

  • Metallo, C. M., & Vander Heiden, M. G. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 24(1), 60-65. [Link]

  • Baur, S., et al. (2004). Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae. Journal of Bacteriology, 186(22), 7553-7561. [Link]

  • Wijesinghe, P., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE, 17(12), e0278226. [Link]

  • van der Woude, M. F., & van der Knaap, M. S. (2025, October 10). Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan. RSC Chemical Biology. [Link]

  • Gebril, H. M., et al. (2019). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Journal of Neuroscience Research, 97(8), 943-959. [Link]

  • PubMed. (2024, March 25). Endogenous reductase activities for the generation of ribitol-phosphate, a CDP-ribitol precursor, in mammals. Retrieved February 22, 2026, from [Link]

  • University of St Andrews. (2025, August 11). Structural and Biochemical Characterisation of Ribitol-5-phosphate Transferases. Retrieved February 22, 2026, from [Link]

  • Kanagawa, M. (2022, October 3). Ribitol phosphate and therapeutic strategy of muscular dystrophy. Glycoforum. [Link]

  • ResearchGate. (n.d.). Endogenous reductase activities for the generation of ribitol-phosphate, a CDP-ribitol precursor, in mammals. Retrieved February 22, 2026, from [Link]

  • Gebril, H. M., et al. (2016). 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway. Journal of Neuroscience Research, 94(11), 1086-1099. [Link]

  • Ortiz-Cordero, C., et al. (2021). NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes. eLife, 10, e65355. [Link]

  • MDPI. (2023, December 29). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Retrieved February 22, 2026, from [Link]

  • SciSpace. (n.d.). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. Retrieved February 22, 2026, from [Link]

  • Merritt, M. E., et al. (2017). Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway. NMR in Biomedicine, 30(10), e3713. [Link]

  • ResearchGate. (n.d.). Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. Retrieved February 22, 2026, from [Link]

  • Lane, A. N., et al. (2015). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Cancer & metabolism, 3(Suppl 1), P2. [Link]

  • Keshari, S., & Kurhanewicz, J. (2015). Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules. Magnetic resonance in medicine, 73(3), 899-912. [Link]

  • Feng, X., & Xu, Y. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation, 2(1), 3. [Link]

  • Ortiz-Cordero, C., et al. (2021). Figures and data in NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes. eLife. [Link]

  • MDPI. (1989, December 11). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of ribitol supplementation on the CDP-ribitol levels and.... Retrieved February 22, 2026, from [Link]

  • Princeton University. (2023, August 15). The pentose phosphate pathway in health and disease. Retrieved February 22, 2026, from [Link]

Sources

D-Ribitol-5-13C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: D-Ribitol-5-13C – Properties, Synthesis, and Applications in Metabolic Profiling

Executive Summary

D-Ribitol-5-13C (also known as Adonitol-5-13C) is a stable isotope-labeled pentose alcohol critical for high-precision metabolic flux analysis (MFA) and vaccine development.[1] As the reduced form of D-Ribose, it serves as a vital tracer in the Pentose Phosphate Pathway (PPP) and a structural precursor in the biosynthesis of Haemophilus influenzae type b (Hib) capsular polysaccharides.[1]

This guide provides an authoritative breakdown of its physicochemical identity, synthesis methodologies, and application in elucidating the biosynthesis of cytidine diphosphate ribitol (CDP-ribitol)—a key intermediate in bacterial cell wall assembly.

Part 1: Physicochemical Identity

Unlike common reagents, specific isotopomers of ribitol often lack unique CAS numbers in public registries.[1] They are typically cataloged under the parent compound's CAS with isotopic specifications.[1]

Table 1: Chemical Specification
PropertyDataNotes
Compound Name D-Ribitol-5-13CSynonyms: Adonitol-5-13C, [5-13C]Ribitol
Parent CAS 488-81-3 The CAS for unlabeled D-Ribitol.[1][2] Specific isotopomers are often custom-synthesized.[1]
Molecular Formula C₄[¹³C]H₁₂O₅ One ¹²C atom at position 5 is replaced by ¹³C.[1]
Molecular Weight 153.14 g/mol Calculated: 152.15 (unlabeled) + 1.003 (mass shift).[1]
Exact Mass 153.0718 DaMonoisotopic mass for MS calibration.[1]
Appearance White Crystalline SolidHighly hygroscopic; store desiccated at -20°C.
Solubility Water, Ethanol, DMSOFreely soluble in aqueous buffers for biological assays.[1]
The Meso Symmetry Paradox (Expert Insight)

D-Ribitol is a meso compound , possessing an internal plane of symmetry through Carbon-3.[1] In its free, non-phosphorylated form, the molecule is achiral.[1] Consequently, D-Ribitol-1-13C and D-Ribitol-5-13C are chemically identical and superimposable in an achiral environment.[1]

  • Why the distinction? The nomenclature "5-13C" denotes the biosynthetic origin (derived from D-Ribose-5-13C).[1]

  • Biological Impact: While the free alcohols are identical, their biological fates differ.[1] In enzymatic pathways, kinases (e.g., Ribitol kinase) are stereoselective.[1] Phosphorylation at position 5 breaks the symmetry, making [5-13C]Ribitol-5-phosphate distinct from [1-13C]Ribitol-5-phosphate .[1]

Part 2: Synthesis & Production Workflows

The production of D-Ribitol-5-13C typically follows a chemi-enzymatic route to ensure high isotopic enrichment (>99% atom % 13C).[1]

Protocol: Reduction of D-Ribose-5-13C
  • Precursor Sourcing: Start with D-Ribose-5-13C.[1] This is often generated via the Pentose Phosphate Pathway using [6-13C]Glucose in engineered Bacillus subtilis or Saccharomyces cerevisiae strains, or via chemical synthesis.[1]

  • Reduction: The aldehyde group at C1 of D-Ribose is reduced to a primary alcohol using Sodium Borohydride (NaBH₄).[1]

  • Purification: The reaction mixture is neutralized with cation exchange resin (H+ form) to remove sodium ions, followed by repeated evaporation with methanol to remove borate as volatile trimethyl borate.[1]

  • Crystallization: The final product is recrystallized from ethanol/water.[1]

Diagram 1: Synthesis Logic

Synthesis cluster_symmetry Symmetry Check Glucose D-[6-13C]Glucose Ribose D-[5-13C]Ribose (Aldehyde form) Glucose->Ribose Pentose Phosphate Pathway (Oxidative) NaBH4 NaBH4 Reduction Ribose->NaBH4 Ribitol D-Ribitol-5-13C (Meso Polyol) NaBH4->Ribitol C1 Reduction

Caption: Synthesis of D-Ribitol-5-13C from labeled Glucose precursors via Ribose reduction.

Part 3: Biological Relevance & Applications[1][3]

Haemophilus influenzae Type b (Hib) Vaccine Research

The core application of D-Ribitol-5-13C is in the study of the Polyribosyl Ribitol Phosphate (PRP) capsule, the primary virulence factor of Hib.[1][3]

  • Mechanism: Bacteria synthesize CDP-Ribitol from Ribulose-5-Phosphate.[1][4][5][6] The 13C label allows researchers to track the incorporation of ribitol into the capsular polysaccharide (PRP) using NMR, confirming the efficacy of vaccine antigen production in bioreactors.[1]

  • Pathway: Ribulose-5P

    
     Ribitol-5P 
    
    
    
    CDP-Ribitol
    
    
    PRP.[1]
Metabolic Flux Analysis (MFA)

In metabolic engineering, D-Ribitol-5-13C serves as a tracer to quantify flux through the Pentose Phosphate Pathway (PPP).[1]

  • Oxidative Branch: Loss of C1 from Glucose as CO₂.[1]

  • Non-Oxidative Branch: Scrambling of carbon backbones.[1]

  • Usage: By feeding cells D-Ribitol-5-13C, researchers can measure "reverse flux" or ribitol utilization in organisms capable of metabolizing pentitols (e.g., Klebsiella, Aerobacter).[1]

Diagram 2: The CDP-Ribitol Pathway

Pathway Ribulose5P Ribulose-5-Phosphate TarJ TarJ / Bcs1 (Reductase) Ribulose5P->TarJ Ribitol5P D-Ribitol-5-Phosphate (Labeled at C5) TarI TarI / Bcs1 (Cytidylyltransferase) Ribitol5P->TarI CDP_Ribitol CDP-Ribitol (Activated Precursor) PRP Polyribosyl Ribitol Phosphate (Hib Capsule / Antigen) CDP_Ribitol->PRP H. influenzae Teichoic Wall Teichoic Acids (Gram-Positive Bacteria) CDP_Ribitol->Teichoic S. aureus / S. pneumoniae TarJ->Ribitol5P + NADPH TarI->CDP_Ribitol + CTP

Caption: Biosynthesis of CDP-Ribitol and its divergence into Hib capsule (PRP) or Teichoic Acids.

Part 4: Analytical Profiling Protocols

To validate the identity and purity of D-Ribitol-5-13C, the following protocols are recommended.

Protocol A: 13C-NMR Spectroscopy
  • Solvent: D₂O (Deuterium Oxide).[1]

  • Reference: External acetone or TSP (Trimethylsilylpropanoic acid).[1]

  • Expected Signal:

    • Unlabeled: Three signals due to symmetry (C1/5, C2/4, C3).[1]

    • 5-13C Labeled: A dominant, enhanced doublet or singlet (depending on proton decoupling) corresponding to the terminal carbon (C5).[1]

    • Chemical Shift: ~63.0 ppm (Terminal CH₂OH).[1] Note that C1 and C5 are chemically equivalent in the achiral solvent, but the 13C enrichment will cause the C5 peak to be orders of magnitude more intense than the natural abundance C1 peak.[1]

Protocol B: Mass Spectrometry (LC-MS/MS)
  • Mode: Negative Ion Mode (ESI-).

  • Transition: Monitor the [M-H]⁻ ion.

  • Mass Shift:

    • Unlabeled [M-H]⁻: m/z 151.1.[1]

    • Labeled [M-H]⁻: m/z 152.1.[1]

  • Application: Used to calculate the Isotopic Enrichment (IE) percentage by comparing the ratio of m/z 151 (M) to m/z 152 (M+1).[1]

References

  • Omicron Biochemicals. (2016).[1][2] D-[5-13C]Ribitol Product Specifications. Retrieved from [1]

  • Serianni, A. S., & Bondo, P. B. (1994).[1] 13C-labeled D-ribose: Chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133–1148.[1] Link

  • Pereira, M. P., & Brown, E. D. (2004).[1][7] Bifunctional Catalysis by CDP-ribitol Synthase: Convergent Recruitment of Reductase and Cytidylyltransferase Activities. Biochemistry, 43(37), 11802–11812.[1] Link[1]

  • Baur, S., et al. (2009).[1] Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae. Journal of Bacteriology, 191(5), 1556–1564. Link[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Ribitol (Unlabeled) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] Link[1]

Sources

Metabolic Fate Mapping of D-Ribitol-5-13C: From Pentose Phosphate Shunts to Dystroglycan Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic trajectory of D-Ribitol-5-13C in mammalian systems. While historically considered a metabolic dead-end or bacterial metabolite, Ribitol (adonitol) has emerged as a critical rescue substrate for dystroglycanopathies —specifically those caused by defects in the ISPD (CRPPA) gene.

This guide provides a self-validating workflow for tracing D-Ribitol-5-13C using High-Resolution LC-MS/MS. It distinguishes between the anabolic fate (synthesis of CDP-Ribitol for


-dystroglycan glycosylation) and the catabolic fate  (oxidative entry into the Pentose Phosphate Pathway).

Part 1: The Biochemistry of Ribitol in Mammals

Unlike glucose or glutamine, Ribitol is not a primary fuel source. Its metabolism in mammalian cells is driven by two competing demands: the need for structural glycosylation and the thermodynamic drive of the Pentose Phosphate Pathway (PPP).

The Anabolic Route: Matriglycan Synthesis

In the context of muscular dystrophy therapeutics, Ribitol is phosphorylated to Ribitol-5-Phosphate . This is the substrate for ISPD (Isoprenoid Synthase Domain Containing), which acts as a CDP-ribitol pyrophosphorylase.[1][2][3][4]

  • Reaction:

    
    
    
  • Fate: CDP-Ribitol donates ribitol-phosphate to

    
    -dystroglycan, forming the "matriglycan" scaffold essential for extracellular matrix binding.[4]
    
The Catabolic Route: Pentose Phosphate Shunt

In the absence of high demand for glycosylation, or due to promiscuous enzyme activity (primarily Sorbitol Dehydrogenase/L-Iditol 2-Dehydrogenase ), Ribitol is oxidized to D-Ribulose .

  • Reaction:

    
    [5][6]
    
  • Phosphorylation: D-Ribulose is phosphorylated by Ribulokinase to form Ribulose-5-Phosphate (Ru5P) .

  • Entry: Ru5P enters the non-oxidative branch of the PPP, eventually scrambling carbon atoms into Glycolysis (Glyceraldehyde-3-Phosphate) and Nucleotide synthesis (Ribose-5-Phosphate).

Part 2: Atom Transition & Tracer Logic

The utility of D-Ribitol-5-13C lies in its specific labeling pattern. Because the label is at the C5 position (the terminal hydroxymethyl group), it provides a distinct signature depending on the pathway taken.

Pathway A: Glycosylation (Direct Incorporation)
  • Precursor: D-Ribitol [5-13C]

  • Intermediate: Ribitol-5-Phosphate [5-13C]

  • Product: CDP-Ribitol [Ribitol-5-13C]

  • Observation: The label remains intact at the C5 position. In Mass Spectrometry, the ribitol moiety of CDP-Ribitol will show a mass shift of +1 Da (M+1) .

Pathway B: Pentose Phosphate Pathway (Scrambling)

When Ribitol enters the PPP via Ribulose-5-P [5-13C], the label is subjected to the actions of Transketolase (TK) and Transaldolase (TA) .

  • Isomerization: Ru5P [5-13C]

    
     Ribose-5-P (R5P) [5-13C] 
    
    
    
    Xylulose-5-P (X5P) [5-13C].
  • Transketolase Reaction:

    • Fate of C5 in X5P: Becomes C3 of Glyceraldehyde-3-Phosphate (GAP). Result: GAP [3-13C] .

    • Fate of C5 in R5P: Becomes C7 of Sedoheptulose-7-Phosphate (S7P). Result: S7P [7-13C] .

  • Glycolysis Output:

    • GAP [3-13C] converts to Pyruvate [3-13C].

    • Pyruvate [3-13C] converts to Lactate [3-13C].

Summary of Isotopic Fate
MetaboliteLabel Position (Input: Ribitol-5-13C)Mass Shift (LC-MS)Pathway Indicator
Ribitol C5M+1Substrate Uptake
Ribulose C5M+1Oxidation (Step 1)
CDP-Ribitol Ribitol-C5M+1Anabolic (Glycosylation)
Ribose-5-P C5M+1PPP Entry
Lactate C3 (Methyl group)M+1Catabolic (Glycolysis)
Glutamate Varies (via Acetyl-CoA)ComplexTCA Cycle Entry

Part 3: Visualization of Metabolic Fate

The following diagram illustrates the bifurcation of Ribitol metabolism.

Ribitol_Fate Ribitol_Ex D-Ribitol [5-13C] (Exogenous) Ribitol_Int Intracellular Ribitol [5-13C] Ribitol_Ex->Ribitol_Int Transport Ru D-Ribulose [5-13C] Ribitol_Int->Ru Sorbitol DH (Oxidation) Rib5P Ribitol-5-P [5-13C] Ribitol_Int->Rib5P Direct Kinase (Minor Route) Ru5P Ribulose-5-P [5-13C] Ru->Ru5P Ribulokinase Ru5P->Rib5P Reductase (Putative) R5P Ribose-5-P [5-13C] Ru5P->R5P Isomerase X5P Xylulose-5-P [5-13C] Ru5P->X5P Epimerase CDP_Rib CDP-Ribitol [5-13C] Rib5P->CDP_Rib ISPD (CRPPA) Matriglycan Matriglycan (Glycosylated u03B1-DG) CDP_Rib->Matriglycan FKTN/FKRP GAP GAP [3-13C] X5P->GAP Transketolase (Scrambling) Lactate Lactate [3-13C] GAP->Lactate Glycolysis

Caption: Metabolic bifurcation of D-Ribitol-5-13C. Left branch (Green) represents the structural glycosylation pathway crucial for ISPD-deficient cells. Right branch (Yellow) represents the oxidative catabolism via PPP and Glycolysis.

Part 4: Experimental Protocol (Self-Validating)

To accurately distinguish between the sugar phosphates (Ribose-5-P vs. Ribitol-5-P) which have identical masses but different retention times, HILIC-MS/MS is required.

Sample Preparation (Quenching & Extraction)[7][8]
  • Step 1: Seed mammalian cells (e.g., HEK293, Myoblasts) in 6-well plates.

  • Step 2: Replace medium with tracer medium: DMEM (glucose-free or low glucose) + 5 mM D-Ribitol-5-13C . Incubate for 4–24 hours.

  • Step 3 (Quenching): Rapidly wash cells with ice-cold PBS. Immediately add 1 mL 80% Methanol (pre-chilled to -80°C) . This stops all enzymatic activity instantly.

  • Step 4 (Extraction): Scrape cells on dry ice. Transfer to tubes. Vortex 30s. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Step 5: Transfer supernatant to new vial. Dry under nitrogen flow.[7] Reconstitute in 50

    
    L acetonitrile:water (50:50).
    
LC-MS/MS Configuration (HILIC)

Standard Reverse Phase (C18) fails to retain polar sugar phosphates. Use Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column: Polymer-based zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC), 150 x 2.1 mm.

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Linear gradient from 80% B to 20% B over 20 minutes.

  • MS Detection: Triple Quadrupole or Orbitrap (High Resolution). Negative Ion Mode is critical for phosphate detection.

MRM Transitions (for Triple Quad)

If using a Triple Quadrupole, monitor these transitions to validate identity:

AnalytePrecursor (m/z)Product (m/z)Note
Ribitol-5-P (M+0) 231.097.0 (PO3-)Endogenous
Ribitol-5-P (M+1) 232.097.0 (PO3-)Tracer derived
CDP-Ribitol (M+0) 536.1322.0 (CMP)Endogenous
CDP-Ribitol (M+1) 537.1322.0 (CMP)Tracer derived
Ribose-5-P (M+1) 230.0*97.0Isomer of Ribulose-5-P

Note: Ribose-5-P and Ribulose-5-P are isomers (229 m/z unlabeled). Ribitol-5-P is reduced (231 m/z unlabeled). Mass difference allows separation of Ribitol pathway from PPP pathway.

Part 5: Data Interpretation & Clinical Relevance

Validating the ISPD Rescue Pathway

In patients with ISPD mutations (Walker-Warburg Syndrome, LGMD2U), the synthesis of CDP-Ribitol is impaired.

  • Experiment: Treat ISPD-mutant fibroblasts with D-Ribitol-5-13C.

  • Success Criteria: Detection of CDP-Ribitol M+1 . This confirms that the exogenous ribitol bypassed the metabolic block and was successfully activated.

  • Failure: If only Lactate M+1 is observed, the ribitol is being burned for energy (catabolism) rather than being used for glycosylation.

Distinguishing Flux

To quantify the "Flux Split" (Glycosylation vs. Energy):

  • Calculate the Total Ion Count (TIC) for CDP-Ribitol M+1.

  • Calculate the TIC for Lactate M+1.

  • Ratio = Anabolic/Catabolic .

    • High Ratio: Indicates efficient rescue of glycosylation.

    • Low Ratio: Indicates futile cycling or rapid oxidative degradation.

References

  • Gerin, I., et al. (2016).

    
    -dystroglycan.[1] Nature Communications.[1]
    
    
  • Kanagawa, M., et al. (2016). Identification of a Post-translational Modification with Ribitol-Phosphate and Its Defect in Muscular Dystrophy. Cell Reports.

  • Wamelink, M. M., et al. (2020). Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-L-Ribitol Pyrophosphorylase A Muscular Dystrophy. Clinical Chemistry.

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism. (Reference for general 13C flux methodologies).

  • Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer.

Sources

Precision Metabolomics: Applications of Stable Isotope Labeled Sugar Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sugar alcohols (polyols)—including sorbitol, mannitol, erythritol, and xylitol—occupy a critical intersection between energy metabolism, osmotic regulation, and signaling. In modern metabolomics, the accurate quantification and flux analysis of these compounds are hampered by their structural isomerism and low ionization efficiency. This guide details the application of stable isotope-labeled polyols (


C, 

H) as indispensable tools for overcoming these analytical barriers. We explore their utility in Isotope Dilution Mass Spectrometry (IDMS) and metabolic flux analysis (MFA), providing validated protocols for GC-MS derivatization and pathway mapping.

Part 1: Theoretical Foundation

The Isotope Dilution Principle (IDMS)

In quantitative metabolomics, matrix effects are the primary source of error. Biological matrices (plasma, urine, tissue homogenates) contain co-eluting compounds that can suppress or enhance ionization in LC-MS or alter derivatization kinetics in GC-MS.

The Solution: Stable isotope-labeled internal standards (IS) act as ideal surrogates. By spiking a sample with a known concentration of a labeled polyol (e.g., Sorbitol-


C

) prior to extraction, the IS experiences the exact same physical losses and ionization variances as the endogenous analyte.
  • Mechanism: The mass spectrometer distinguishes the endogenous (light) and labeled (heavy) forms by their mass-to-charge (

    
    ) shift.
    
  • Calculation: The ratio of peak areas is plotted against the concentration ratio, yielding a calibration curve that is immune to matrix interference.

Metabolic Flux Analysis (MFA)

Beyond static quantification, labeled sugar alcohols serve as tracers. When ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


C-glucose is introduced to a biological system, the distribution of heavy isotopes (isotopologues) into the polyol pool reveals the activity of the Polyol Pathway . This is critical in diabetic research, where flux through this pathway is upregulated, contributing to oxidative stress.[1]

Part 2: The Polyol Pathway & Fluxomics

The Polyol pathway is a two-step metabolic route converting glucose to fructose.[1][2][3][4] Under hyperglycemic conditions (e.g., diabetes), hexokinase becomes saturated, shunting excess glucose into this pathway.[5][2]

Pathway Mechanics
  • Aldose Reductase (AR): Reduces Glucose to Sorbitol, consuming NADPH.[1][5][2]

  • Sorbitol Dehydrogenase (SDH): Oxidizes Sorbitol to Fructose, producing NADH.[2]

Clinical Relevance: The consumption of NADPH depletes the cell's antioxidant reserve (essential for regenerating glutathione), while NADH production promotes pseudohypoxia.

Pathway Visualization

The following diagram illustrates the carbon flow and cofactor recycling, highlighting where stable isotope tracers provide visibility.

PolyolPathway Glucose Glucose (C6H12O6) Sorbitol Sorbitol (Polyol Accumulation) Glucose->Sorbitol Aldose Reductase (Rate Limiting) NADP NADP+ Glucose->NADP Fructose Fructose (Ketose) Sorbitol->Fructose Sorbitol Dehydrogenase NADH NADH Sorbitol->NADH NADPH NADPH NADPH->Glucose NAD NAD+ NAD->Sorbitol

Figure 1: The Polyol Pathway.[1][5][2][3][4] Yellow arrows indicate the enzymatic flux traceable using


C-labeled substrates.

Part 3: Analytical Methodologies

Separating sugar alcohol isomers (e.g., Sorbitol vs. Mannitol vs. Galactitol) is analytically challenging because they share identical molecular weights (


 g/mol ) and fragmentation patterns.
Comparison of Platforms
FeatureGC-MS (Derivatized)LC-MS/MS (HILIC)
Resolution High: Capillary columns separate stereoisomers effectively.Moderate: Isomers often co-elute; requires specialized columns.[6]
Sensitivity High (fmol range) using SIM mode.Variable; prone to ion suppression.
Sample Prep Labor-intensive (Requires drying + derivatization).Minimal (Dilute & Shoot or Protein Precip).
Specificity Excellent (Retention time + unique EI fragmentation).Good (MRM transitions), but isomers share transitions.
Recommendation Gold Standard for isomer differentiation.Suitable for high-throughput total polyol screening.
GC-MS Workflow with Stable Isotopes

The following workflow ensures data integrity by introducing the internal standard immediately after sample collection.

GCMS_Workflow Sample Biological Sample (Plasma/Urine/Tissue) Spike Spike Internal Standard (e.g., Sorbitol-13C6) Sample->Spike Normalization start Extract Extraction (MeOH/H2O, -20°C) Spike->Extract Protein Precip Dry Evaporation to Dryness (SpeedVac/N2 Stream) Extract->Dry Remove Solvent Deriv Derivatization (MOX + MSTFA/BSTFA) Dry->Deriv Two-Step Reaction GCMS GC-MS Analysis (EI Source, SIM Mode) Deriv->GCMS Inject 1µL Data Quantification (Area Ratio: Analyte/IS) GCMS->Data Process

Figure 2: Stable Isotope Dilution GC-MS Workflow. The "Spike" step is critical for correcting downstream errors.

Part 4: Validated Experimental Protocol

Objective: Quantification of Sorbitol and Mannitol in Plasma using GC-MS. Internal Standard: D-Sorbitol-


C

(99 atom %

C).
Reagents[7]
  • Extraction Solvent: Methanol:Water (9:1 v/v), pre-chilled to -20°C.

  • Oximation Reagent: Methoxyamine hydrochloride (20 mg/mL in pyridine).

  • Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

    • CRITICAL: Add 10 µL of Internal Standard solution (Sorbitol-

      
      C
      
      
      
      , 50 µM). Vortex for 10 seconds.
  • Extraction:

    • Add 450 µL of cold Extraction Solvent. Vortex vigorously for 30s.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying:

    • Transfer 100 µL of the supernatant to a glass GC vial insert.

    • Evaporate to complete dryness using a SpeedVac or gentle nitrogen stream at 30°C. Note: Any residual water will destroy the silylation reagent.

  • Derivatization (Two-Step):

    • Step 1 (Oximation): Add 30 µL of Oximation Reagent. Cap and incubate at 30°C for 90 minutes. This protects the carbonyl group (open-chain form) and reduces the number of peaks (syn/anti isomers).

    • Step 2 (Silylation): Add 70 µL of MSTFA + 1% TMCS. Cap and incubate at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Injection: 1 µL, Split 1:10.

    • Temp Program: 70°C (1 min) -> 10°C/min -> 300°C (hold 5 min).

    • Detection: Selected Ion Monitoring (SIM).

      • Sorbitol (TMS): Target

        
         319 (Quant), 205, 217.
        
      • Sorbitol-

        
        C
        
        
        
        (TMS): Target
        
        
        325 (Quant), 209, 222.

Part 5: Applications in Drug Development & Clinical Research

Diabetes and Complications

Elevated sorbitol is a direct biomarker for poor glycemic control. Inhibitors of Aldose Reductase (ARIs) are developed to prevent diabetic neuropathy.

  • Application: Use

    
    C-Glucose flux analysis to measure the efficacy of ARIs in vivo. A reduction in the 
    
    
    
    C-label incorporation into Sorbitol confirms target engagement [1, 4].
Inborn Errors of Metabolism (IEM)

Polyols are diagnostic markers for rare genetic disorders.

  • Transaldolase Deficiency: Characterized by elevated Erythritol, Arabitol, and Ribitol.

  • Ribose-5-Phosphate Isomerase Deficiency: Elevated Ribitol and Arabitol.

  • Protocol: GC-MS profiling of urine using a panel of labeled polyols (Erythritol-

    
    C
    
    
    
    , Ribitol-
    
    
    H
    
    
    ) allows for precise differentiation from benign dietary intake [5, 6].
Gut Permeability (The "Sugar Test")

Dual-sugar absorption tests use Lactulose and Mannitol.

  • Method: Patients ingest a solution containing Lactulose and Mannitol.

  • Analysis: The ratio of Lactulose (paracellular marker) to Mannitol (transcellular marker) in urine indicates intestinal barrier integrity. Using labeled Mannitol-

    
    C as an internal standard significantly improves the reproducibility of this assay compared to external calibration [3].
    

References

  • Esteban, N. V., et al. (1987). Stable isotope dilution thermospray liquid chromatography/mass spectrometry method for determination of sugars and sugar alcohols in humans.[7] Analytical Chemistry. Link

  • Feil, R., & Lunn, J. E. (2018).[8] Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. Methods in Molecular Biology. Link

  • Creative Proteomics. (2024). Sugar Alcohols Analysis Service: Targeted absolute quantification of polyols. Link

  • Yan, L. J. (2024). The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts. MDPI. Link

  • Garg, U., & Smith, L. D. (2017). Biomarkers in Inborn Errors of Metabolism: Clinical Aspects and Laboratory Determination. Elsevier. Link

  • Tebani, A., et al. (2016). Metabolomic Studies in Inborn Errors of Metabolism: Last Years and Future Perspectives. Genes. Link

Sources

Advanced Metabolic Tracing of Wall Teichoic Acid: The 13C-Ribitol Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Microbiologists, and Drug Discovery Scientists Subject: 13C-Isotopic Labeling, WTA Biosynthesis, and NMR/MS Analytics

Executive Summary

Wall Teichoic Acid (WTA) is a critical anionic glycopolymer covalently attached to the peptidoglycan of Gram-positive bacteria, particularly Staphylococcus aureus.[1][2][3][4][5][6][7] It governs cell morphology, autolysin regulation, and virulence. Despite its importance as a drug target (e.g., Tar pathway inhibitors), quantifying WTA flux remains challenging due to its heterogeneity and covalent linkage to the cell wall.

This guide details a high-precision protocol for tracing WTA biosynthesis using 13C-labeled ribitol moieties . While S. aureus typically synthesizes ribitol endogenously via the Pentose Phosphate Pathway (PPP), "13C-ribitol tracing" refers to the specific isotopic enrichment and detection of the ribitol-5-phosphate (Rbo5P) backbone. This is achieved either through metabolic flux labeling (using [U-13C]glucose) or, in specific auxotrophic contexts, direct exogenous feeding. We focus here on the robust [U-13C]glucose metabolic labeling workflow , coupled with Solid-State NMR (ssNMR) and Liquid State NMR, to resolve the specific ribitol resonances distinct from peptidoglycan.

Part 1: Mechanistic Foundation & The Tar Pathway

To effectively trace ribitol, one must understand its biosynthetic origin. In S. aureus, the poly-ribitol-phosphate (poly-RboP) WTA is synthesized via the Tar (Teichoic acid ribitol) pathway.[3][6]

The Ribitol-5-Phosphate Supply Chain

The ribitol moiety is not usually imported but synthesized de novo:

  • Precursor: Ribulose-5-phosphate (from the PPP).

  • Reduction (TarJ): Ribulose-5-phosphate is reduced to Ribitol-5-phosphate by the reductase TarJ.

  • Activation (TarI): Ribitol-5-phosphate is activated with CTP by the cytidylyltransferase TarI to form CDP-Ribitol .

  • Polymerization (TarL): The polymerase TarL transfers the ribitol-phosphate unit from CDP-Ribitol to the growing chain on the lipid carrier (Lipid II-WTA complex).

13C-Labeling Logic

Because the ribitol backbone carbons originate directly from the PPP, feeding cells [U-13C]glucose results in uniform labeling of the ribitol unit. The challenge lies in distinguishing the 13C-ribitol signals (WTA) from the 13C-glucosamine/muramic acid signals (Peptidoglycan). This distinction is achieved via their unique chemical shifts in NMR.

TarPathway Glucose [U-13C]Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Ru5P Ribulose-5-P G6P->Ru5P PPP Rbo5P Ribitol-5-P (13C-Labeled) Ru5P->Rbo5P TarJ (Reductase) CDPRbo CDP-Ribitol Rbo5P->CDPRbo TarI (Cytidylyltransferase) WTA Poly-RboP WTA (Cell Wall) CDPRbo->WTA TarL (Polymerase) + LipidBeta LipidBeta Lipid-PP-GlcNAc-ManNAc-GroP LipidBeta->WTA Priming

Figure 1: The 13C-Ribitol biosynthetic flux in S. aureus. The tracer originates from Glucose, flows through the PPP, and is committed to WTA via the TarJ/TarI bottleneck.

Part 2: Experimental Protocol

This protocol describes the generation of 13C-enriched cell walls and the subsequent isolation of WTA for analysis.

Phase A: Culture & Labeling

Objective: Maximize 13C incorporation into the ribitol backbone while minimizing background noise from undefined media components.

  • Inoculum Prep: Grow S. aureus (e.g., strain Newman or RN4220) overnight in TSB. Wash cells 2x in sterile PBS to remove residual unlabeled carbon.

  • Defined Minimal Media (M9-S): Prepare M9 minimal salts supplemented with:

    • Thiamine (10 mg/L)

    • Nicotinic acid (1.2 mg/L)

    • Casamino acids (0.5% w/v) – Note: Use unlabeled amino acids to reduce background in the aromatic/carbonyl region if analyzing whole cells, or use 13C-amino acids for total labeling.

    • Carbon Source: 0.25% (w/v) [U-13C6] D-Glucose (Cambridge Isotope Laboratories or equivalent).

  • Growth: Inoculate (1:100) into M9-S. Incubate at 37°C with shaking (200 rpm) until mid-log phase (OD600 ~0.6–0.8).

    • Critical Step: Harvest at mid-log to ensure active cell wall turnover and maximum label incorporation into the nascent WTA.

Phase B: Cell Wall Isolation & WTA Extraction

Objective: Isolate the insoluble cell wall (PG + WTA) and then chemically cleave the WTA.

  • Harvest: Centrifuge (5,000 x g, 10 min, 4°C). Discard supernatant.

  • SDS Boil (Lipid Removal): Resuspend pellet in 4% SDS (in 50 mM MES, pH 6.5). Boil for 60 minutes.

    • Why? This removes Lipoteichoic Acid (LTA), cell membrane lipids, and non-covalently bound proteins.

  • Wash: Centrifuge and wash 3x with water to remove SDS.

  • Proteolysis: Resuspend in digestion buffer (20 mM Tris pH 8.0, 0.5% SDS) with Proteinase K (20 µg/mL). Incubate 4 hours at 50°C.

    • Why? Removes covalently bound surface proteins (Protein A, fibronectin-binding proteins).

  • WTA Hydrolysis (The Release):

    • Resuspend the purified sacculi (PG + WTA) in 0.1 M NaOH .

    • Incubate at 25°C for 16 hours with gentle agitation.

    • Mechanism:[2][8][9] The phosphodiester bond between the WTA linkage unit (GroP) and the PG MurNAc is base-labile. PG remains insoluble; WTA is released into the supernatant.

  • Purification:

    • Centrifuge (14,000 x g, 15 min). Collect Supernatant (contains 13C-WTA).

    • Neutralize supernatant with dilute HCl.

    • Dialyze (1 kDa cutoff) against dH2O to remove salts and hydrolyzed fragments.[1] Lyophilize to obtain white 13C-WTA powder.[1]

Part 3: Analytical Workflows (NMR)

Two primary methods exist: Solid-State NMR (ssNMR) on intact cell walls (non-destructive) and Solution NMR on purified WTA.

Method 1: Solid-State NMR (Whole Cell Wall)

This is the gold standard for assessing WTA in situ relative to Peptidoglycan (PG).

  • Instrument: 400–600 MHz NMR with a MAS (Magic Angle Spinning) probe.

  • Technique: 13C CP-MAS (Cross-Polarization Magic Angle Spinning).[10][11][12]

  • Spin Rate: 10–12 kHz.

  • Reference: Adamantane (38.48 ppm).

Method 2: Solution NMR (Purified WTA)

Provides high-resolution structural details of the ribitol repeating units and D-alanine esterification.

  • Solvent: D2O (99.9%).

  • Technique: 1H-13C HSQC (Heteronuclear Single Quantum Coherence) to correlate ribitol protons to carbons.

Data Interpretation: The Ribitol Fingerprint

The ribitol-5-phosphate backbone yields a distinct 13C signature separate from the PG sugars (GlcNAc/MurNAc).

Carbon PositionMoietyChemical Shift (δ ppm)Notes
C-1 / C-5 Ribitol66.0 – 68.0 Methylene carbons (CH2-O-P).
C-2 / C-4 Ribitol70.0 – 72.0 Methine carbons, often substituted (GlcNAc).
C-3 Ribitol72.0 – 74.0 Central carbon.
C-Anomeric GlcNAc (on WTA)98.0 – 102.0 Distinct from PG anomeric signals.
C=O D-Ala Ester~175.0 Labile; disappears if NaOH extraction is too harsh.
CH3 Acetyl (GlcNAc)22.5 Sharp signal.

Table 1: Characteristic 13C NMR signals for S. aureus Poly-Ribitol-Phosphate WTA.

Part 4: Experimental Workflow Diagram

Workflow Inoculation Inoculation (M9 + 13C-Glucose) Harvest Harvest (Mid-Log) Centrifugation Inoculation->Harvest SDS SDS Boiling (Removes LTA/Lipids) Harvest->SDS ProtK Proteinase K Digestion (Removes Proteins) SDS->ProtK Split Analysis Choice ProtK->Split IntactWall Intact Sacculi (PG + WTA) Split->IntactWall Pathway A Hydrolysis NaOH Hydrolysis (Releases WTA) Split->Hydrolysis Pathway B ssNMR 13C CP-MAS NMR (In Situ Quantitation) IntactWall->ssNMR Dialysis Dialysis & Lyophilization Hydrolysis->Dialysis SolNMR Solution NMR (D2O) (Structural Detail) Dialysis->SolNMR

Figure 2: Dual-stream workflow for analyzing 13C-labeled WTA. Pathway A preserves cell wall architecture; Pathway B isolates the polymer for high-resolution structure.

Part 5: Critical Considerations & Troubleshooting

The D-Alanine Problem

WTA is naturally esterified with D-alanine, which provides the zwitterionic character essential for antibiotic resistance.

  • Issue: The NaOH extraction method (Part 2, Step 5) hydrolyzes D-alanine esters (half-life < 1 hour at pH > 8).

  • Solution: If detection of D-alanine on the ribitol backbone is required, avoid NaOH. Use mutanolysin digestion of the PG sacculus, which degrades the PG into muropeptides but leaves the WTA-PG linkage unit intact (though attached to a MurNAc fragment). Alternatively, use ssNMR on the intact sacculus (Pathway A) where D-alanine esters remain stable if pH is controlled.

Distinguishing PG from WTA

In a whole-cell or sacculus 13C spectrum:

  • PG Signals: Dominated by broad resonances at 55 ppm (C2 of GlcNAc/MurNAc) and 102 ppm (Anomeric).

  • WTA Signals: Look for the ribitol window (65–75 ppm) . In wild-type S. aureus, the ribitol signals are intense. In

    
     mutants (WTA-null), these signals vanish, providing a perfect negative control for validation.
    
Direct Ribitol Feeding (Auxotrophy)

While glucose labeling is standard, direct feeding of [1-13C]Ribitol can be used if the strain expresses the rtl operon (ribitol transporter) or under specific starvation conditions. This method eliminates background labeling of the PG (since PG is derived from glucose/fructose, not ribitol), offering a "cleaner" spectrum. However, for most clinical MRSA isolates, glucose flux is the reliable route.

References

  • Brown, S., Santa Maria, J. P., & Walker, S. (2013). Wall Teichoic Acids of Gram-Positive Bacteria. Annual Review of Microbiology. Link

  • Kern, T., et al. (2010). 13C-NMR analysis of the cell wall of Staphylococcus aureus reveals the influence of antibiotics. Biochemistry. Link

  • Meredith, T. C., et al. (2008). Late-Stage Polyribitol Phosphate Wall Teichoic Acid Biosynthesis in Staphylococcus aureus. Journal of Bacteriology. Link

  • Swoboda, J. G., et al. (2010). Discovery of a small molecule that blocks wall teichoic acid biosynthesis in Staphylococcus aureus.[2] ACS Chemical Biology. Link

  • Xia, G., et al. (2010). Glycosylation of Wall Teichoic Acid in Staphylococcus aureus by TarM. Journal of Biological Chemistry. Link

  • Schaefer, J., et al. (2018). Peptidoglycan and Teichoic Acid Levels and Alterations in Staphylococcus aureus by Cell-Wall and Whole-Cell Nuclear Magnetic Resonance.[9][11][12] Biochemistry. Link

Sources

Methodological & Application

Harnessing D-Ribitol-5-¹³C in ¹³C-Metabolic Flux Analysis: A Protocol for Quantifying Cellular Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for Advanced Metabolic Flux Analysis

Authored by: A Senior Application Scientist

Introduction: Beyond Static Metabolomics to Dynamic Flux

Metabolic Flux Analysis (MFA) stands as the gold-standard methodology for quantifying the intricate network of reaction rates within a living cell, providing a dynamic snapshot of cellular physiology.[1][2][3] Unlike metabolomics, which measures static metabolite pools, ¹³C-MFA utilizes stable isotope tracers to map the flow of atoms through metabolic pathways, revealing the functional output of the metabolic network.[1][4][5] This technique is indispensable in metabolic engineering, disease research, and drug development for identifying pathway bottlenecks, elucidating regulatory mechanisms, and understanding metabolic reprogramming in cancer.[6][7][8]

This guide provides a comprehensive protocol for conducting ¹³C-MFA experiments, with a specific focus on the strategic use of D-Ribitol-5-¹³C. While commonly known as an internal standard for ensuring data quality in metabolomics, its role within specific metabolic pathways presents unique opportunities for targeted flux studies.[9] We will detail its primary application as a robust internal standard for global flux analysis and explore its potential as a specialized tracer for interrogating the pentose phosphate pathway (PPP) and related biosynthetic routes.

The Scientific Rationale: Why D-Ribitol?

D-Ribitol, a five-carbon sugar alcohol, is a metabolite linked to central carbon metabolism, particularly the pentose phosphate pathway.[10] The PPP is a crucial pathway for generating NADPH, a primary source of reducing equivalents for biosynthesis and redox defense, and for producing pentose sugars, the precursors for nucleotide synthesis.[10] Recent research has highlighted ribitol's role in modulating glycolysis, gluconeogenesis, and even the glycosylation of key proteins.[11][12][13]

Given this biological context, D-Ribitol-5-¹³C serves two critical functions in an MFA workflow:

  • As a High-Fidelity Internal Standard: The ideal internal standard is chemically similar to the analytes of interest but isotopically distinct and not naturally abundant in the system under study.[9][14] While ribitol can be present in some biological systems, its levels are often low in many mammalian cell cultures. By spiking a known quantity of D-Ribitol-5-¹³C into the cell extract, researchers can precisely account for variability introduced during sample preparation, extraction, and analytical measurement, thereby ensuring the accuracy and reproducibility of the calculated fluxes.[14][15][16]

  • As a Specialized Pathway Tracer: For advanced studies, D-Ribitol-5-¹³C can be used to trace the flux into specific pathways. For instance, it can be used to investigate the synthesis of CDP-ribitol, a substrate required for the glycosylation of proteins like α-dystroglycan, a process implicated in certain muscular dystrophies.[17][18]

This protocol will first detail the comprehensive workflow for a standard ¹³C-MFA experiment using a primary tracer like ¹³C-glucose, incorporating D-Ribitol-5-¹³C as the internal standard. An advanced section will then discuss the experimental design considerations for using it as a specialized tracer.

¹³C-MFA Experimental Workflow: A Visual Overview

The successful execution of a ¹³C-MFA experiment involves a sequence of carefully controlled steps, from experimental design to computational flux estimation. Each stage is critical for generating high-quality, interpretable data.

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical & Computational Phase A 1. Experimental Design - Select ¹³C Tracer (e.g., [U-¹³C]glucose) - Determine Labeling Duration B 2. Cell Culture & Labeling - Achieve Metabolic Steady-State - Introduce ¹³C Tracer A->B Define Conditions C 3. Rapid Quenching - Instantly Halt Metabolism (e.g., Cold Methanol) B->C Harvest Cells D 4. Metabolite Extraction - Spike D-Ribitol-5-¹³C (Internal Std.) - Extract Intracellular Metabolites C->D Preserve Metabolites E 5. Sample Analysis - Derivatization (for GC-MS) - GC-MS or LC-MS/MS Measurement D->E Prepare for Analysis F 6. Data Processing - Measure Mass Isotopomer Distributions - Quantify Extracellular Rates E->F Acquire Raw Data G 7. Flux Estimation - Mathematical Modeling - Statistical Analysis F->G Input for Model H 8. Biological Interpretation - Metabolic Flux Map G->H Generate Results

Caption: Overall workflow for a quantitative ¹³C-Metabolic Flux Analysis (MFA) experiment.

Part 1: Core Protocol for ¹³C-MFA using D-Ribitol-5-¹³C as an Internal Standard

This protocol is designed for researchers using adherent or suspension cell cultures and assumes the use of a primary carbon source tracer, such as [U-¹³C]glucose, with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
Reagent/MaterialSpecificationsSupplier ExamplePurpose
¹³C-Labeled Tracer e.g., [U-¹³C₆]glucose, >99% purityCambridge Isotope LabsPrimary carbon source for tracing pathways
D-Ribitol-5-¹³C >99% purity, known concentrationOmicron Biochemicals, Inc.Internal Standard
Cell Culture Medium Appropriate for cell line, glucose-free baseThermo Fisher, MilliporeSigmaFor preparing ¹³C-labeling medium
Quenching Solution 60% Methanol (HPLC Grade) in WaterVWR, Fisher ScientificTo halt metabolic activity
Extraction Solvent Methanol/Acetonitrile/Water (50:30:20 v/v/v)VWR, Fisher ScientificTo extract polar metabolites
Derivatization Agent MTBSTFA + 1% TBDMCSMilliporeSigma, Thermo FisherTo volatilize metabolites for GC-MS
Other Solvents Acetonitrile, Pyridine (anhydrous)MilliporeSigmaFor derivatization and analysis
Step-by-Step Experimental Procedure

Step 1: Cell Culture and Isotopic Labeling

  • Causality: The primary assumption of steady-state ¹³C-MFA is that the cells are in a metabolic pseudo-steady state (i.e., balanced growth), where metabolic fluxes are constant.[5][19] It is crucial to achieve this state before introducing the tracer to ensure that the measured labeling patterns reflect the underlying flux distribution.[8]

  • Pre-culture: Seed cells and grow them in standard culture medium until they reach exponential growth phase. For adherent cells, aim for ~70-80% confluency. For suspension cultures, maintain a consistent cell density.

  • Medium Switch: Prepare the labeling medium by supplementing the glucose-free base medium with the desired concentration of the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose). Pre-warm the medium to 37°C.

  • Initiate Labeling: For adherent cells, aspirate the standard medium, wash once gently with pre-warmed PBS, and add the ¹³C-labeling medium. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g, 3 min), aspirate the supernatant, and resuspend in the pre-warmed ¹³C-labeling medium.[20]

  • Incubation: Culture the cells in the labeling medium for a duration sufficient to approach isotopic steady state. This time varies by cell type and pathway; a typical duration is 8-24 hours, which should be determined empirically with a preliminary time-course experiment.[8][20]

Step 2: Rapid Quenching of Metabolism

  • Causality: This is arguably the most critical step. To accurately capture the metabolic state at the time of sampling, all enzymatic reactions must be stopped instantaneously.[21] The widely accepted gold standard is quenching with a large volume of a cold solvent solution, which rapidly drops the temperature and dilutes enzymes.[15]

  • Prepare Quenching Solution: Pre-cool the 60% methanol solution to at least -40°C using a dry ice/ethanol bath. Prepare at least a 50-fold volume excess relative to your sample volume.

  • Quench Adherent Cells:

    • Place the culture plate on a metal block pre-chilled on dry ice.

    • Rapidly aspirate the labeling medium.

    • Immediately add the ice-cold quenching solution (e.g., 5 mL for a 10 cm dish) to the plate.

  • Quench Suspension Cells:

    • Rapidly transfer a measured volume of the cell suspension into a tube containing a 50-fold excess of the ice-cold quenching solution.[20]

    • Vortex briefly to ensure complete mixing.

Step 3: Metabolite Extraction with Internal Standard

  • Causality: A robust extraction protocol is necessary to efficiently lyse cells and solubilize a broad range of polar metabolites.[20] The addition of the ¹³C-labeled internal standard at this stage allows for the correction of metabolite loss during all subsequent steps (cell scraping, centrifugation, solvent evaporation, etc.).[14][15]

  • Prepare Internal Standard Stock: Prepare a stock solution of D-Ribitol-5-¹³C in water at a known concentration (e.g., 1 mg/mL).

  • Harvest Cells:

    • Adherent: Scrape the cells in the quenching solution using a cell scraper and transfer the cell slurry to a pre-chilled centrifuge tube.

    • Suspension: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the cells.[20] Discard the supernatant.

  • Spike Internal Standard: Add a precise volume of the D-Ribitol-5-¹³C stock solution to the cell pellet/slurry. The amount should be chosen to yield a signal intensity comparable to that of major intracellular metabolites.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (Methanol/Acetonitrile/Water) to the cell pellet.

    • Vortex vigorously for 30 seconds.

    • Incubate on a shaker at 4°C for 15 minutes.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Dry Extract: Evaporate the metabolite extract to complete dryness using a vacuum concentrator (e.g., SpeedVac) or a stream of nitrogen. This is a critical step to remove all water before derivatization.[20] Store dried extracts at -80°C until analysis.

Step 4: Sample Derivatization for GC-MS Analysis

  • Causality: GC-MS requires analytes to be volatile and thermally stable. Most key metabolites (amino acids, organic acids, sugar phosphates) are not. Chemical derivatization, typically silylation, replaces active hydrogens with a nonpolar group (e.g., tert-butyldimethylsilyl, TBDMS), making the molecules suitable for GC analysis.[6][22]

  • Re-suspend: Add 50 µL of anhydrous pyridine to the dried metabolite extract and vortex to dissolve.

  • Derivatize: Add 50 µL of MTBSTFA (+1% TBDMCS) to the sample.

  • Incubate: Cap the vials tightly and incubate at 60°C for 1 hour.

  • Cool: Allow the samples to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Analytical Method
  • Causality: GC-MS separates the derivatized metabolites chromatographically before ionizing them and separating the resulting fragments by their mass-to-charge ratio. This allows for the determination of mass isotopomer distributions (MIDs), which is the relative abundance of molecules with a certain number of ¹³C atoms (M+0, M+1, M+2, etc.). This MID data is the primary input for flux calculation.[6][19]

ParameterRecommended SettingRationale
GC Column e.g., Agilent DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar column for good separation of TBDMS derivatives.
Injection Volume 1 µLStandard volume to avoid column overload.
Inlet Temperature 250°CEnsures rapid volatilization of derivatized analytes.
Carrier Gas Helium, constant flow (e.g., 1 mL/min)Inert gas for carrying analytes through the column.
Oven Program Initial 100°C for 2 min, ramp to 300°C at 5°C/min, hold for 5 minGradient program to separate a wide range of metabolites based on boiling points.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Scan Range 100 - 650 m/zCovers the mass range of most TBDMS-derivatized central metabolites.
Acquisition Mode Full ScanTo capture all mass isotopomers for each metabolite fragment.
Data Analysis and Flux Estimation
  • Data Processing: Use instrument software (e.g., Agilent MassHunter, Thermo Chromeleon) or third-party software to identify chromatographic peaks corresponding to known metabolites and their fragments.

  • Isotopomer Correction: Raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes in the metabolite and the derivatization agent.

  • Flux Calculation: Use specialized software (e.g., INCA, 13CFLUX2, WUflux) to estimate fluxes.[23][24] This software integrates the corrected MIDs, extracellular rates (glucose uptake, lactate secretion), and a predefined metabolic network model to solve for the unknown intracellular fluxes.[4][23] The best-fit flux map is typically determined by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model.

Part 2: Advanced Application - D-Ribitol-5-¹³C as a Metabolic Tracer

For research focused specifically on the pentose phosphate pathway or glycosylation precursor synthesis, D-Ribitol-5-¹³C can be used as a tracer. This is a non-standard approach that requires careful consideration.

Ribitol_Pathway cluster_ppp Pentose Phosphate Pathway cluster_ribitol Ribitol Metabolism & Glycosylation G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase R5P Ribose-5-P Ru5P->R5P Rbo5P Ribitol-5-P-¹³C R5P->Rbo5P Reduction Ribitol_ext D-Ribitol-5-¹³C (External) Ribitol_int Ribitol-¹³C Ribitol_ext->Ribitol_int Uptake Ribitol_int->Rbo5P Ribitol Kinase CDP_Rbo CDP-Ribitol-¹³C Rbo5P->CDP_Rbo CTP Transferase Glycoprotein α-Dystroglycan (Labeled) CDP_Rbo->Glycoprotein FKRP (Transferase)

Caption: Simplified pathway showing the entry of D-Ribitol into glycosylation pathways.

  • Experimental Design Principle: In this scenario, cells would be cultured in a medium containing unlabeled primary carbon sources (e.g., ¹²C-glucose) and supplemented with D-Ribitol-5-¹³C. The goal is to trace the incorporation of the ¹³C label from ribitol into downstream metabolites like CDP-ribitol and potentially into glycoproteins.

  • Key Considerations:

    • Uptake: The cell line must be able to transport ribitol across the cell membrane. This may need to be verified experimentally.

    • Analytical Method: Analysis of phosphorylated intermediates like Ribitol-5-P and CDP-Ribitol is more challenging with GC-MS and is often better suited for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[25][26][27]

    • Labeling Position: Using D-Ribitol-5-¹³C (labeled at carbon 5) provides specific positional information that can be tracked through enzymatic reactions.

    • Protocol Modifications: The core protocol for quenching and extraction remains the same. However, the analytical method would need to be an LC-MS/MS method optimized for polar, phosphorylated compounds, often involving ion-pairing chromatography or HILIC.

Conclusion and Best Practices

¹³C-Metabolic Flux Analysis is a powerful technique for elucidating the functional state of cellular metabolism. The protocol detailed here provides a robust framework for conducting these experiments, emphasizing the critical steps of achieving steady-state, rapid quenching, and accurate analysis. The strategic use of D-Ribitol-5-¹³C as an internal standard is a cornerstone of this protocol, ensuring the high quality and reliability of the resulting flux data. While its use as a specialized tracer is an advanced application, it highlights the flexibility of isotope tracing to answer specific biological questions. By carefully following these validated procedures and understanding the causality behind each step, researchers can confidently generate precise and meaningful maps of metabolic activity to drive discovery in science and medicine.

References

  • Patsnap Synapse. (2024). What is Ribitol used for?
  • RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS.
  • Benchchem. (n.d.). Technical Support Center: Quantitative 13C Metabolic Flux Analysis (MFA).
  • Alper, H. S. (Ed.). (n.d.). Isotopically Nonstationary 13C Metabolic Flux Analysis.
  • Springer Nature Experiments. (n.d.). GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis.
  • ResearchGate. (n.d.). Overview scheme of typical steps within the 13C-MFA workflow.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
  • Nöh, K., et al. (2014). Visual workflows for 13 C-metabolic flux analysis. Bioinformatics - Oxford Academic.
  • Tucker, J. D., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS One.
  • Tucker, J. D., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PubMed.
  • Chen, K., et al. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC.
  • D'Alessandro, A. (2022). A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing.
  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS.
  • Springer Nature Experiments. (n.d.). High-resolution 13C metabolic flux analysis.
  • Canelas, A. B., et al. (2019). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. MDPI.
  • Lu, P. J., et al. (2025). Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. PMC.
  • ResearchGate. (n.d.). LC-MS/MS parameters used for 13C and 15N labeling experiments.
  • Creative Proteomics. (n.d.). 13C-MFA.
  • ResearchGate. (2023). Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis?
  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis.
  • Heuillet, M., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI.
  • Santos, C. N. S., & Ajikumar, P. K. (Eds.). (n.d.). 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms. OSTI.
  • Antoniewicz, M. R. (n.d.). A guide to 13C metabolic flux analysis for the cancer biologist.
  • IROA Technologies. (n.d.). Internal Standards for Metabolomics.
  • IsoLife. (n.d.). Internal Standards in metabolomics.
  • EMBL. (n.d.). Protocols used for LC-MS analysis – Metabolomics Core Facility.
  • Tucker, J. D., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PMC.
  • Scheibler, S., et al. (2025). Spatial quantitative metabolomics enables identification of remote and sustained ipsilateral cortical metabolic reprogramming after stroke. PMC.
  • Protocols.io. (2019). METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS).
  • van der Woude, H., et al. (2025). Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan.

Sources

13C-13C COSY NMR pulse sequences for ribitol structure determination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Ribitol via 13C-13C Homonuclear Correlation

Executive Summary

Ribitol (Adonitol), a pentose alcohol (


), presents a unique challenge in NMR-based structural elucidation due to its 

symmetry (meso compound). While Proton (

) NMR is often plagued by severe spectral overlap in the polyol region (3.5–4.0 ppm), Carbon-13 (

) NMR offers superior resolution. However, establishing connectivity requires observing carbon-carbon bonds directly.

This guide details the application of 13C-13C Homonuclear Correlation Spectroscopy . We focus primarily on the Refocused INADEQUATE sequence for natural abundance samples (drug impurities, excipient QC) and briefly address CT-COSY for


-enriched biological samples (bacterial teichoic acids).

Part 1: The Spectroscopic Challenge

Ribitol possesses a plane of symmetry passing through Carbon 3. This equivalence reduces the 5-carbon chain to only 3 unique


 NMR signals.
Carbon PositionChemical EnvironmentMultiplicity (DEPT-135)Relative Intensity (1D)Approx. Shift (

)
C1, C5 Terminal

Negative (inverted)262.4 ppm
C2, C4 Internal

Positive272.2 ppm
C3 Central

Positive172.1 ppm

The Analytical Gap: Standard HMBC (Heteronuclear Multiple Bond Correlation) can be ambiguous due to proton overlap. The only definitive proof that the structure is a contiguous 5-carbon chain—and not a mixture of smaller fragments—is to observe the direct


 couplings: C1-C2 , C2-C3 , C3-C4 , and C4-C5 .

Part 2: Protocol A - Natural Abundance (Refocused INADEQUATE)

For pharmaceutical formulations or isolated impurities where isotopic labeling is impossible, the Refocused INADEQUATE (Incredible Natural Abundance Double QUantum Transfer Experiment) is the gold standard. It suppresses the 99% of isolated


 signals (singlets) and detects only the 0.01% of adjacent 

pairs (doublets).
Experimental Logic & Mechanism

The sequence creates Double Quantum (DQ) coherence. A standard single-pulse experiment detects magnetization oscillating at the chemical shift frequency (


). INADEQUATE detects magnetization oscillating at the sum of the chemical shifts of coupled nuclei (

).
  • Why Refocused? The standard INADEQUATE produces anti-phase doublets that cancel out if linewidths are broad. The Refocused version adds a spin-echo, allowing for proton decoupling and in-phase multiplets, significantly boosting sensitivity.

Sample Preparation (Critical Step)
  • Concentration: Extreme sensitivity requirements dictate a saturated solution. Dissolve >50 mg (ideally 100 mg+) of Ribitol in 0.6 mL

    
    .
    
  • Tube: Use a 5mm high-quality tube. If a cryoprobe is available, 3mm tubes with concentrated samples can yield higher signal-to-noise (S/N).

  • Relaxation Agent: Add 5-10

    
     of 0.5M 
    
    
    
    if
    
    
    relaxation times are long (>2s), allowing faster repetition rates.
Pulse Sequence Parameters
  • Spectral Width (F2): 0–100 ppm (covers all Ribitol carbons).

  • Spectral Width (F1 - DQ): 0–200 ppm (covers the sum of shifts, e.g.,

    
    ).
    
  • Relaxation Delay (D1):

    
     (approx 2-3s).
    
  • Evolution Delay (

    
    ):  This is the causality filter. It must be tuned to 
    
    
    
    .[1][2]
    • Insight: Polyol C-C bonds generally have

      
      .
      
    • Calculation:

      
      .
      
  • Scans (NS): Minimum 128 (often 256 or 512 for natural abundance).

Visualization: The Pulse Sequence

INADEQUATE_Sequence cluster_0 Preparation & Excitation cluster_1 DQ Conversion cluster_2 Reconversion & Detection P1 90° Pulse (Create Transverse) D_Tau1 Delay τ (1/4J) P1->D_Tau1 P2 180° Pulse (Refocus Shift) D_Tau1->P2 D_Tau2 Delay τ (1/4J) P2->D_Tau2 P3 90° Pulse (Create DQ Coherence) D_Tau2->P3 t1 Evolution t1 (DQ Frequency) P3->t1 P4 90° Pulse (Readout) t1->P4 Acq Acquisition (F2) (Decoupled) P4->Acq caption Fig 1: Refocused INADEQUATE Logic. Delays (τ) are tuned to Jcc (approx 45Hz) to maximize Double Quantum transfer.

Part 3: Data Interpretation & Self-Validation

In an INADEQUATE spectrum, there is no diagonal .

  • F2 Axis (Horizontal): Standard

    
     Chemical Shift.
    
  • F1 Axis (Vertical): Double Quantum Frequency (

    
    ).[2]
    

The Ribitol Connectivity Check:

  • Step 1: Locate the C1/C5 signal at 62.4 ppm on F2.

  • Step 2: Look for a correlation spot at a specific F1 frequency.

  • Step 3: At that same F1 frequency, look horizontally to find the partner.

    • Prediction: You should see a pair connecting 62.4 (C1) and 72.2 (C2) .

    • F1 Value: The spot will appear at

      
       ppm.
      
  • Step 4: Locate the C2 (72.2) signal.[2][3][4][5] Look for a different correlation connecting it to C3 (72.1).

    • F1 Value:

      
       ppm.
      

Self-Validating Rule: If the F1 frequency of a pair does not exactly equal the sum of the F2 chemical shifts, the peak is an artifact (or a folding alias).

Part 4: Protocol B - Labeled Applications (Bacterial Cell Walls)

For researchers studying Wall Teichoic Acids (WTA) in Lactobacillus or Staphylococcus, samples are often purified from bacteria grown on


-glucose. These samples are uniformly labeled (

).

Technique: Constant-Time 13C-13C COSY (CT-COSY)

  • Why not INADEQUATE? In fully labeled samples, adjacent carbons are always coupled. The suppression of singlets is unnecessary.

  • Advantage: CT-COSY removes

    
     splitting in the F1 dimension, providing ultra-high resolution to distinguish the crowded 72.1/72.2 ppm region.
    

Workflow for Labeled Ribitol:

  • Grow bacteria on

    
    -Glucose.
    
  • Extract WTA (Trichloroacetic acid extraction).

  • Run CT-COSY:

    • Constant Time delay (

      
      ) set to 
      
      
      
      (for full evolution) or
      
      
      to simplify topology.
    • Result: Cross-peaks appear off-diagonal (like H-H COSY) indicating direct connectivity.

Part 5: Analytical Workflow Diagram

Ribitol_Workflow cluster_Nat Natural Abundance (Drug Dev) cluster_Label 13C Enriched (Biological) Start Sample: Ribitol / Polyol Derivative Decision Isotope Enrichment? Start->Decision Step1A 1D 13C & DEPT-135 (Identify CH/CH2 & Symmetry) Decision->Step1A No (Natural) Step1B Constant-Time 13C COSY (High Res Connectivity) Decision->Step1B Yes (>90% 13C) Step2A Refocused INADEQUATE (Delay = 5.6ms) Step1A->Step2A Step3A Verify Connectivity: C1(62.4)-C2(72.2) C2(72.2)-C3(72.1) Step2A->Step3A Result Structural Confirmation (Teichoic Acid Type / Impurity ID) Step3A->Result Step2B 13C-13C TOCSY (Trace full chain) Step1B->Step2B Step2B->Result caption Fig 2: Decision Matrix for Ribitol Structural Elucidation.

References

  • Ribitol Chemical Shifts & Teichoic Acid Context

    • Tomita, S., et al. (2017). "A rapid NMR-based method for discrimination of strain-specific cell wall teichoic acid structures." FEMS Microbiology Letters.

    • (C1/5 ~62.4, C2-4 ~72 ppm)
  • INADEQUATE Pulse Sequence Theory

    • Bax, A., et al. (1980). "The INADEQUATE experiment." Journal of the American Chemical Society.[6]

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Coupling Constants in Carbohydrates

    • Serianni, A. S., et al. (2021).[7] "Two-Bond 13C-13C Spin-Coupling Constants in Saccharides." Physical Chemistry Chemical Physics.

    • (35-50 Hz)
  • Application in Drug Impurities

    • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities." Organic Process Research & Development.

    • Note: Essential for distinguishing Ribitol signals

Sources

Optimizing multiple reaction monitoring (MRM) transitions for D-Ribitol-5-13C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing MRM Transitions for D-Ribitol-5-13C in Targeted Metabolomics

Abstract

This application note details the protocol for developing and optimizing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for D-Ribitol-5-13C. As a stable isotope-labeled internal standard (SIL-IS), D-Ribitol-5-13C is critical for the absolute quantification of pentose alcohols in metabolic flux analysis and congenital disorders of glycosylation. This guide addresses the specific challenges of analyzing symmetric sugar alcohols, including negative mode ionization efficiency, HILIC chromatographic retention, and the impact of molecular symmetry on 13C-label fragmentation.

Introduction & Mechanistic Rationale

1.1 The Analyte: D-Ribitol D-Ribitol (Adonitol) is a reduced pentose sugar alcohol derived from D-Ribose.[1] It lacks a carbonyl group, rendering it chemically inert compared to its aldose precursors. This structural feature necessitates Electrospray Ionization (ESI) in Negative Mode , as sugar alcohols readily deprotonate to form [M-H]⁻ ions or form adducts (e.g., [M+Cl]⁻) under specific buffer conditions.

1.2 The Internal Standard: D-Ribitol-5-13C

  • Molecular Weight: ~153.15 Da (Monoisotopic mass shift of +1.003 Da relative to unlabeled Ribitol).

  • Symmetry Challenge: Ribitol is a meso compound (symmetric). The introduction of a single 13C label at position 5 breaks the mass symmetry but retains chemical equivalence for the terminal carbons. This unique property impacts Multiple Reaction Monitoring (MRM) transition selection, as the fragmentation energy can cleave the molecule from either end with equal probability, splitting the signal between labeled and unlabeled fragments.

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data acquisition, highlighting the critical decision points for MRM optimization.

MRM_Optimization_Workflow cluster_0 Phase 1: Source & Infusion cluster_1 Phase 2: Transition Selection cluster_2 Phase 3: LC Separation Standard_Prep Standard Preparation (1 µg/mL in 50:50 ACN:H2O) Infusion Direct Infusion (5-10 µL/min) Standard_Prep->Infusion Q1_Scan Q1 Full Scan Identify Precursor [M-H]- Infusion->Q1_Scan MS2_Scan Product Ion Scan (CID Fragmentation) Q1_Scan->MS2_Scan Symmetry_Check Symmetry Analysis Check for Split Signal (m/z 89 vs 90) MS2_Scan->Symmetry_Check CE_Opt Collision Energy Ramp Maximize S/N Symmetry_Check->CE_Opt HILIC_Setup HILIC Column Setup (Amide Phase) CE_Opt->HILIC_Setup Isomer_Sep Isomer Separation (Ribitol vs. Arabitol/Xylitol) HILIC_Setup->Isomer_Sep caption Figure 1: Step-by-step workflow for optimizing D-Ribitol-5-13C MRM transitions.

Detailed Protocol: MRM Optimization

Step 1: Precursor Ion Selection (Q1)

Sugar alcohols are weak acids.[1] To maximize ionization, use a high pH mobile phase additive (Ammonium Hydroxide) or a modifier that promotes deprotonation.

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP, Waters Xevo, Agilent 6400 series).

  • Ionization Mode: ESI Negative (-).[1][2]

  • Infusion Solvent: 80% Acetonitrile / 20% Water + 0.1% NH₄OH (Ammonium Hydroxide).[1] Note: High organic content aids desolvation.[1]

Procedure:

  • Infuse the D-Ribitol-5-13C standard (1 µg/mL) at 10 µL/min.

  • Perform a Q1 scan (Range: m/z 100–200).

  • Target Ion: Observe the deprotonated molecular ion [M-H]⁻ at m/z 152.1 .

    • Check: If [M-H]⁻ is weak, check for [M+Cl]⁻ (m/z 188) or [M+Acetate]⁻ (m/z 212). However, [M-H]⁻ is preferred for cleaner fragmentation.

Step 2: Product Ion Selection (MS2) & The Symmetry Effect

This is the most critical step for this specific isotopologue.

  • Mechanism: Collision Induced Dissociation (CID) of Ribitol typically yields a C3-fragment (m/z 89) via cross-ring cleavage (loss of C2H6O2).

  • The 13C Split:

    • Precursor: HO-13CH2-CHOH-CHOH-CHOH-CH2OH (m/z 152).

    • Cleavage A (Left side retention): Keeps 13C-C1-C2-C3. Product: m/z 90 .

    • Cleavage B (Right side retention): Keeps C3-C4-C5 (Unlabeled). Product: m/z 89 .

    • Result: Because the molecule is symmetric (ignoring the isotope mass), the bond energies are identical. You will observe both m/z 89 and m/z 90 with roughly equal intensity.

Optimization Action:

  • Select m/z 152.1 → 90.0 as the Quantifier transition (Specific to the labeled end).

  • Select m/z 152.1 → 89.0 as the Qualifier transition.

  • Note: The unlabeled analyte (D-Ribitol) transitions are 151.1 → 89.0 .

Step 3: Source & Gas Parameters

Sugar alcohols are hydrophilic and require robust desolvation to prevent droplet re-condensation.

ParameterSetting (Generic QQQ)Rationale
Polarity NegativeHydroxyl groups deprotonate easily at pH > 8.[1]
Spray Voltage -4500 VStandard for negative mode ESI.[1][2]
Source Temp 450–550°CHigh heat needed to desolvate aqueous/organic mix.
Curtain Gas 30–35 psiPrevents neutral solvent entry.
Collision Gas Medium/HighEfficient fragmentation of the stable polyol backbone.

Chromatographic Separation (HILIC)

Ribitol cannot be retained on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. Furthermore, Ribitol has isomers (Arabitol, Xylitol) with identical mass and fragmentation patterns. Chromatographic resolution is the only way to distinguish them.

Method Parameters:

  • Column: Amide-based HILIC (e.g., Waters XBridge Amide, Tosoh TSKgel Amide-80).

    • Why Amide? Superior retention and peak shape for polyols compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.05% NH₄OH in Water (pH ~9.0).[1]

  • Mobile Phase B: 10 mM Ammonium Acetate + 0.05% NH₄OH in 90:10 Acetonitrile:Water.

  • Gradient:

    • 0–1 min: 95% B (Isocratic hold)

    • 1–8 min: 95% B → 60% B (Linear ramp)

    • 8–10 min: 60% B (Wash)

    • 10.1 min: 95% B (Re-equilibration for 5 mins)

Diagram: Isomer Separation Logic

Isomer_Separation cluster_HILIC HILIC Column (Amide) Mix Sample Mixture (Ribitol, Arabitol, Xylitol) Ribitol Ribitol (RT: ~6.0 min) Mix->Ribitol Elution Order Arabitol Arabitol (RT: ~6.5 min) Detector MS/MS Detection (MRM) Ribitol->Detector Xylitol Xylitol (RT: ~7.2 min) Arabitol->Detector Xylitol->Detector caption Figure 2: Critical separation of isobaric pentose alcohols on Amide-HILIC.

Final Optimized MRM Table

Use these parameters as a starting point for method validation. Voltages (DP/CE) are representative of a Sciex QTRAP system but scale relatively to other vendors.

AnalytePrecursor (Q1)Product (Q3)IDDP (V)CE (V)CXP (V)
D-Ribitol 151.189.0Quant-60-22-10
D-Ribitol 151.159.0Qual-60-35-10
D-Ribitol-5-13C 152.1 90.0 Quant (IS) -60 -22 -10
D-Ribitol-5-13C 152.1 89.0 Qual (IS) -60 -22 -10

Note on Cross-Talk: Ensure the mass resolution on Q1 is set to "Unit" or "High" to prevent the M+1 isotope of natural Ribitol (m/z 152) from interfering with the IS channel, although the high concentration of IS usually negates this.

References

  • Guo, K., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PubMed Central. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Pesticides (and Polar Metabolites) Using UPLC with Polarity Switching. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete derivatization of D-Ribitol-5-13C for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the successful derivatization and analysis of D-Ribitol-5-13C by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation and troubleshoot common issues encountered during this critical step of metabolomic and other quantitative analyses. As a stable isotope-labeled internal standard, the robust and complete derivatization of D-Ribitol-5-13C is paramount for data accuracy and reliability.

This guide provides in-depth, experience-driven insights into the silylation process, a common derivatization technique for polar analytes like ribitol, and offers a structured approach to problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of D-Ribitol-5-13C necessary for GC-MS analysis?

A: D-Ribitol, including its 13C-labeled form, is a sugar alcohol. These molecules are highly polar and non-volatile due to the presence of multiple hydroxyl (-OH) groups.[1][2] Gas chromatography requires analytes to be volatile to travel through the GC column. The derivatization process, typically silylation, replaces the active hydrogen atoms on the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[3][4] This transformation increases the volatility and thermal stability of the D-Ribitol-5-13C, making it suitable for GC-MS analysis.[3]

Q2: I am observing a broad or tailing peak for my derivatized D-Ribitol-5-13C. What are the likely causes?

A: Peak tailing for silylated compounds is a common issue that can compromise peak integration and, consequently, quantification. The primary causes include:

  • Incomplete Derivatization: If not all hydroxyl groups on the ribitol molecule are derivatized, the partially silylated molecules will retain some polarity, leading to unwanted interactions with the GC column's stationary phase.

  • Active Sites in the GC System: Free silanol groups on the GC liner, column, or even contaminants can interact with the derivatized analyte, causing peak tailing.[5][6]

  • Column Contamination or Degradation: Accumulation of non-volatile residues from previous injections can create active sites and degrade column performance.[5][7]

  • Improper Column Installation: A poorly cut or installed column can lead to peak distortion.[6][7][8]

Q3: My chromatogram shows multiple peaks for D-Ribitol-5-13C. Is this normal?

A: While some derivatization methods for reducing sugars can produce multiple peaks due to the formation of isomers (e.g., syn and anti-oximes), ribitol, as a sugar alcohol, should ideally yield a single, sharp peak corresponding to the fully silylated derivative.[1][9] The presence of multiple peaks often points to incomplete derivatization, where different partially silylated forms of ribitol are present.[10] It can also be indicative of side reactions or the presence of impurities in the sample or reagents.

Q4: Can I use D-Ribitol-5-13C if my samples naturally contain ribitol?

A: Yes, this is precisely the advantage of using a stable isotope-labeled internal standard.[11] The 13C label makes the molecule heavier than the naturally occurring ribitol. While the chromatographic properties will be nearly identical, the mass spectrometer can easily distinguish between the endogenous (unlabeled) ribitol and the 13C-labeled internal standard based on their different mass-to-charge ratios (m/z).[11][12] This allows for accurate quantification even when the analyte is naturally present in the sample.

The Chemistry of Silylation: A Closer Look

The most common method for derivatizing sugar alcohols like D-Ribitol-5-13C is silylation, which involves the replacement of active hydrogens in functional groups with a trimethylsilyl (TMS) group. The most widely used silylating agent for this purpose is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][3]

The general reaction is as follows:

R-OH + (CH₃)₃Si-N(CH₃)COCF₃ (MSTFA) → R-O-Si(CH₃)₃ + CH₃NHCOCF₃ + HF

The byproducts of this reaction, N-methyltrifluoroacetamide and hydrogen fluoride, are volatile, which is advantageous for GC analysis.[13]

To drive the reaction to completion, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the MSTFA.[14] TMCS acts as a scavenger for any trace amounts of water and helps to protonate the leaving group, making the reaction more efficient.

Below is a diagram illustrating the silylation workflow for D-Ribitol-5-13C.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Dried_Sample Dried Sample containing D-Ribitol-5-13C Add_Reagents Add MSTFA (+/- TMCS) and Pyridine (solvent) Dried_Sample->Add_Reagents Step 1 Incubation Incubate at elevated temperature (e.g., 60-80°C) Add_Reagents->Incubation Step 2 GC_MS_Analysis Inject into GC-MS Incubation->GC_MS_Analysis Step 3

Caption: Silylation workflow for D-Ribitol-5-13C.

Troubleshooting Guide for Incomplete Derivatization

Incomplete derivatization is the root cause of many chromatographic problems. This guide provides a systematic approach to diagnosing and resolving these issues.

Symptom: Low Peak Intensity for D-Ribitol-5-13C
Potential CauseRecommended ActionScientific Rationale
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider using molecular sieves.[1][2]Silylating reagents are highly sensitive to moisture.[15] Water will react with the silylating agent, reducing its availability to derivatize the analyte.
Insufficient Reagent Increase the volume of the silylating reagent (e.g., MSTFA).The derivatization reaction is stoichiometric. An excess of the silylating agent is required to drive the reaction to completion, especially in complex matrices.
Suboptimal Reaction Time/Temperature Increase the incubation time or temperature. A typical starting point is 60°C for 30-60 minutes.[16] Optimization may be required.[17]Silylation of sterically hindered hydroxyl groups can be slow. Increasing the temperature and time provides the necessary energy and duration for the reaction to complete.
Poor Sample Solubility Ensure the dried sample is fully dissolved in the derivatization solvent (e.g., pyridine) before incubation.[18]The derivatization reaction occurs in the liquid phase. If the analyte is not fully dissolved, the reaction will be incomplete.
Symptom: Peak Tailing or Broadening
Potential CauseRecommended ActionScientific Rationale
Incomplete Derivatization Refer to the troubleshooting steps for "Low Peak Intensity."Partially derivatized molecules have free hydroxyl groups that can interact with active sites in the GC system, leading to peak tailing.[5]
Active Sites in GC Inlet Replace the GC liner and septum. Use a deactivated liner.[6]The inlet is the first point of contact for the sample. Active silanol groups on a contaminated or non-deactivated liner can cause analyte adsorption.
Column Issues Condition the column according to the manufacturer's instructions. Trim the first few centimeters of the column.[7] If the problem persists, replace the column.Over time, the stationary phase can degrade, or non-volatile material can accumulate at the head of the column, creating active sites.
Solvent Mismatch Ensure the injection solvent is compatible with the stationary phase.A mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[5][7]
Symptom: Peak Splitting
Potential CauseRecommended ActionScientific Rationale
Incomplete Derivatization Refer to the troubleshooting steps for "Low Peak Intensity."The presence of multiple, partially derivatized species of ribitol will result in multiple chromatographic peaks.[10]
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to peak distortion and splitting.[5][19]
Improper Injection Technique Ensure the autosampler is functioning correctly and the injection speed is appropriate.A slow or inconsistent injection can cause the sample to be introduced into the inlet in a non-uniform manner, leading to peak splitting.
Inlet Temperature Too Low Increase the inlet temperature.The inlet temperature must be high enough to ensure the rapid and complete vaporization of the derivatized analyte.

Below is a logical workflow for troubleshooting incomplete derivatization.

G Start Problem: Incomplete Derivatization Suspected Check_Moisture 1. Verify Anhydrous Conditions (reagents, glassware, sample) Start->Check_Moisture Optimize_Reaction 2. Optimize Reaction Conditions (Time, Temp, Reagent Ratio) Check_Moisture->Optimize_Reaction If problem persists Check_GC_System 3. Inspect GC System (Liner, Septum, Column) Optimize_Reaction->Check_GC_System If problem persists Review_Method 4. Review Sample Prep & Injection Parameters Check_GC_System->Review_Method If problem persists Success Problem Resolved Review_Method->Success If resolved Failure Consult Instrument Specialist Review_Method->Failure If unresolved

Caption: Troubleshooting workflow for derivatization issues.

Experimental Protocols

Protocol 1: Standard Silylation of D-Ribitol-5-13C

This protocol is a general starting point and may require optimization for specific sample matrices.

  • Sample Preparation: Ensure the sample containing D-Ribitol-5-13C is completely dry. This can be achieved by lyophilization or evaporation under a stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of the derivatizing reagent. A common mixture is MSTFA with 1% TMCS.

  • Derivatization:

    • To the dried sample, add 50 µL of pyridine to dissolve the residue.

    • Add 50 µL of MSTFA + 1% TMCS.

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 60°C for 45 minutes in a heating block or oven.

  • Analysis:

    • After incubation, cool the vial to room temperature.

    • Transfer the supernatant to a GC-MS autosampler vial with an insert.

    • Inject 1 µL of the derivatized sample into the GC-MS.

References

Sources

Technical Guide: Minimizing Ion Suppression in LC-MS Analysis of D-Ribitol-5-13C

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Mass Spectrometry Division Subject: Optimization Strategy for Polar Polyol Analysis

Executive Summary: The "Polar Paradox"

D-Ribitol-5-13C presents a classic "polar paradox" in LC-MS bioanalysis. As a highly hydrophilic sugar alcohol, it is poorly retained on standard C18 columns, causing it to elute in the void volume—the exact zone where salts and unretained matrix components cause the most severe ion suppression. Furthermore, as a neutral polyol, it lacks basic nitrogen atoms, making positive electrospray ionization (ESI+) inefficient.[]

This guide provides a self-validating workflow to overcome these challenges. We move beyond simple "recipes" to engineering a robust system that separates your analyte from matrix interferences before it enters the source.

Module 1: Chromatographic Separation (The First Line of Defense)

The Problem: In Reverse Phase Liquid Chromatography (RPLC), D-Ribitol elutes with the solvent front (


). This co-elution with highly concentrated salts and polar matrix components results in massive signal suppression, often >90%.[]

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[2] By using a polar stationary phase and a high-organic mobile phase, we retain Ribitol and elute it after the suppression zone.

Recommended Column Chemistries
Column TypeMechanismSuitability for RibitolNotes
Zwitterionic (ZIC-pHILIC) Electrostatic & PartitioningExcellent Best for separating sugar alcohols from salts.[]
Amide Hydrogen BondingVery Good High stability; excellent peak shape for polyols.
C18 (Reverse Phase) Hydrophobic InteractionPoor Analyte elutes in void volume.[] Avoid.
Protocol: HILIC Mobile Phase Optimization
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[] High pH enhances deprotonation for negative mode.[2][3]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (90% B) to retain Ribitol. Gradient down to 50% B over 5-10 minutes.

Critical Insight: Unlike RPLC, water is the "strong" solvent in HILIC. Increasing water content elutes the Ribitol.

Module 2: Mass Spectrometry Parameters (Source Physics)

The Problem: D-Ribitol does not protonate easily (


 is unstable). Users often force Positive Mode, resulting in sodium adducts (

) which are stable but notoriously difficult to fragment, leading to poor sensitivity.[]

The Solution: Negative Mode ESI (


).[4] Polyols readily deprotonate (

) or form chloride adducts (

) in the presence of specific buffers.[]
Visualizing the Ion Suppression Mechanism

The following diagram illustrates the "Charge Competition" model, which is the primary driver of suppression in ESI.

IonSuppression cluster_0 The Suppression Zone Matrix Matrix Components (Salts, Lipids) Droplet ESI Droplet Surface (Limited Charge Sites) Matrix->Droplet High Conc. Competes for Surface GasPhase Gas Phase Ions (Detector Signal) Matrix->GasPhase Dominates Signal Ribitol D-Ribitol-5-13C Ribitol->Droplet Low Conc. Ribitol->GasPhase Suppressed Signal Droplet->GasPhase Coulombic Fission

Caption: Figure 1. Mechanism of Ion Suppression.[5][6][7][8][9][10] High-concentration matrix components monopolize the surface of the ESI droplet, preventing D-Ribitol from entering the gas phase.

Module 3: Sample Preparation (Removing the Matrix)

While the 13C label (Internal Standard) corrects for quantification errors caused by suppression, it does not restore sensitivity. If 90% of your signal is suppressed, your Limit of Detection (LOD) increases by 10x.[] You must remove the matrix.[11]

Comparison of Extraction Techniques
MethodCleanlinessRecovery of RibitolRecommendation
Protein Precipitation (PPT) Low (Leaves lipids/salts)HighScreening only. High suppression risk.[]
Liquid-Liquid Extraction (LLE) HighVery LowNot Recommended. Ribitol is too polar to extract into organic solvents.[]
SPE (Polymeric HILIC) HighHighGold Standard. Retains polar Ribitol while washing away lipids.[]
Phospholipid Removal Plates Medium-HighHighGood Alternative. Removes major suppressors (phospholipids).[]
Module 4: Diagnostic Protocol (Post-Column Infusion)

Do not guess where your suppression is occurring. Map it. This experiment is the single most valuable tool for method development.

The Protocol:

  • Setup: Bypass the column with a syringe pump connected to a "T" junction after the column but before the MS source.

  • Infusion: Continuously infuse a standard solution of D-Ribitol-5-13C (e.g., 100 ng/mL) at 10 µL/min.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/urine) via the LC column.

  • Observation: Monitor the baseline of the specific Ribitol transition.

    • Stable Baseline: No suppression.

    • Dip in Baseline: Ion Suppression zone.[9]

    • Rise in Baseline: Ion Enhancement zone.

Goal: Adjust your HILIC gradient so D-Ribitol elutes in a "Stable Baseline" region, away from the dips caused by salts (early) and phospholipids (late).[]

Troubleshooting & FAQs

Q1: I am using D-Ribitol-5-13C as an Internal Standard. Doesn't that automatically fix ion suppression?

  • A: It fixes accuracy, not sensitivity. Since the 13C isotope co-elutes perfectly with the endogenous Ribitol, both are suppressed equally. The ratio remains constant, so your calculated concentration is correct. However, if suppression is severe (e.g., 95%), your signal-to-noise ratio drops, potentially hiding low-concentration samples below the LOD.[]

Q2: Why is my retention time shifting in HILIC mode?

  • A: HILIC columns require extensive equilibration. The water layer on the silica surface must stabilize.

    • Fix: Equilibrate with at least 20 column volumes before the first injection.

    • Fix: Maintain a consistent ionic strength (buffer concentration) in both Mobile Phase A and B.

Q3: Can I use derivatization to improve sensitivity?

  • A: Yes. Derivatization (e.g., benzoylation) adds hydrophobicity, allowing the use of RPLC (C18) and improving ionization efficiency.[] However, this adds sample prep complexity and variability.[] HILIC-MS/MS in negative mode is generally preferred for high-throughput workflows.[]

Decision Tree: Method Optimization Workflow

Workflow Start Start: Low Sensitivity for D-Ribitol CheckMode Check Ionization Mode Start->CheckMode SwitchNeg Switch to Negative Mode (High pH Buffer) CheckMode->SwitchNeg Using Positive? CheckCol Check Column Type CheckMode->CheckCol Using Negative? SwitchNeg->CheckCol SwitchHILIC Switch to HILIC (Amide or ZIC-pHILIC) CheckCol->SwitchHILIC Using C18? RunInfusion Run Post-Column Infusion (Map Suppression) CheckCol->RunInfusion Using HILIC? SwitchHILIC->RunInfusion Result Does Analyte Elute in Suppression Zone? RunInfusion->Result ModifyGrad Modify Gradient to Shift Rt Result->ModifyGrad Yes (Co-elution) CleanSample Improve Sample Prep (SPE/Phospholipid Removal) Result->CleanSample Yes (Broad Suppression) Success Optimized Method Result->Success No (Clean Region) ModifyGrad->RunInfusion CleanSample->RunInfusion

Caption: Figure 2. Troubleshooting Decision Tree. A systematic approach to isolating the source of signal loss.[4]

References
  • Ion Suppression Mechanisms: Annesley, T. M. (2003).[] Ion Suppression in Mass Spectrometry. Clinical Chemistry. Link[]

  • Post-Column Infusion Protocol: Bonfiglio, R., et al. (1999).[] The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • HILIC for Polar Metabolites: Buszewski, B., & Noga, S. (2012).[] Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. Link

  • Matrix Effects in LC-MS: FDA Bioanalytical Method Validation Guidance for Industry (2018). Section on Matrix Effects. Link

Sources

Technical Support Center: Overcoming Metabolic Non-Steady State Limitations with ¹³C-Ribitol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced metabolic flux analysis. This guide is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of metabolic research. Here, we will delve into the complexities of metabolic non-steady state conditions and provide expert guidance on utilizing ¹³C-ribitol to navigate these challenges. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding non-steady state metabolism and the role of ¹³C-ribitol.

Q1: What is metabolic non-steady state, and why is it a significant challenge for 13C-Metabolic Flux Analysis (MFA)?

A1: Metabolic non-steady state refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic reactions (fluxes) are changing over time.[1][2] This is in contrast to a steady state, where these parameters are assumed to be constant.

The core challenge for traditional 13C-MFA is that its mathematical models are built on the assumption of a metabolic steady state.[3][4][5] This assumption allows for the simplification of complex biological systems into a series of algebraic equations that can be solved to determine metabolic fluxes.[5] When this assumption is violated, as is often the case in dynamic biological processes such as cell cycle progression, drug response, or environmental perturbations, the results from steady-state MFA can be inaccurate and misleading.[1][6]

Q2: How does 13C-ribitol help overcome the limitations of non-steady state conditions?

A2: 13C-ribitol serves as a crucial internal standard to correct for variations in sample processing and analysis, which are particularly pronounced in dynamic experimental setups. While not directly resolving the non-steady state of cellular metabolism itself, its application within Isotopically Non-Stationary MFA (INST-MFA) provides a robust framework for accurate flux determination in transient systems.[7]

Here's the breakdown of its utility:

  • Correction for Sample Loss and Analytical Variability: During the quenching, extraction, and analytical phases of a metabolomics experiment, there can be significant and variable loss of metabolites.[8] Because 13C-ribitol is added at the very beginning of sample processing (typically during quenching), it experiences the same procedural variations as the endogenous metabolites. By normalizing the abundance of all other measured metabolites to the known concentration of 13C-ribitol, we can correct for these inconsistencies, leading to more reliable and reproducible data.[8][9]

  • Enabling Accurate Time-Course Analysis: In non-steady state experiments, samples are often collected at multiple time points to capture the dynamic changes in metabolism.[1] 13C-ribitol ensures that the observed changes are true biological variations and not artifacts of inconsistent sample handling across different time points.

  • Improving Quantification in Complex Matrices: Biological samples are complex mixtures, and matrix effects can interfere with the accurate measurement of metabolites by mass spectrometry.[9] As a uniformly labeled internal standard, 13C-ribitol has nearly identical chemical and physical properties to its unlabeled counterpart and other similar metabolites, allowing it to effectively account for matrix-induced signal suppression or enhancement.[8]

Q3: What is the difference between steady-state MFA, isotopically non-stationary MFA (INST-MFA), and dynamic MFA (DMFA)?

A3: These are different approaches to metabolic flux analysis, each with its own set of assumptions and applications.

MethodMetabolic State AssumptionIsotopic State AssumptionBest For
Steady-State MFA (SS-MFA) Steady StateIsotopic Steady StateSystems in a stable, unchanging condition (e.g., continuous cell culture at a constant growth rate).[3][4]
Isotopically Non-Stationary MFA (INST-MFA) Steady StateIsotopic Non-Steady StateSystems where metabolic fluxes are stable, but the labeling of metabolites has not yet reached equilibrium. This is useful for studying faster metabolic processes.[5][7][10]
Dynamic MFA (DMFA) Non-Steady StateVariesSystems where both metabolic fluxes and metabolite concentrations are changing over time. This is the most complex method and is used for studying transient phenomena.[11][12]
Q4: When should I choose to use 13C-ribitol in my experiments?

A4: The use of 13C-ribitol as an internal standard is highly recommended for virtually all quantitative metabolomics and flux analysis experiments. However, it is particularly critical in the following scenarios:

  • Non-Steady State Experiments: Whenever you are intentionally studying a dynamic process.

  • Time-Course Studies: To ensure comparability across different time points.

  • Studies with High Biological Variability: To help distinguish true biological differences from experimental noise.

  • When Absolute Quantification is Required: To provide a reliable anchor for determining the absolute concentrations of other metabolites.

It's important to first confirm that ribitol is not an endogenous metabolite in your specific biological system. If it is, a different, non-native internal standard should be selected.[13]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Problem 1: High Variability in Metabolite Abundance Between Replicates

Symptoms:

  • Large standard deviations in the measured peak areas or concentrations of metabolites across biological or technical replicates.

  • Poor clustering of quality control (QC) samples in multivariate statistical analysis.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inconsistent Quenching The process of rapidly stopping all enzymatic activity is critical.[14][15] If quenching is not instantaneous and consistent, metabolic activity can continue, leading to altered metabolite levels.1. Optimize Quenching Protocol: Ensure the quenching solution (e.g., cold methanol) is at the correct, extremely low temperature and that the cell-to-solvent ratio is sufficient for rapid temperature drop.[14] 2. Standardize Timing: Use a stopwatch to ensure the time from sample collection to quenching is identical for all samples. 3. Use 13C-Ribitol as a Process Control: Add 13C-ribitol to the quenching solution. Consistent recovery of 13C-ribitol across samples indicates consistent quenching and extraction.
Variable Extraction Efficiency The efficiency of extracting metabolites from the cells can vary depending on the cell type, the extraction solvent, and the physical disruption method used.1. Validate Extraction Method: Perform a systematic evaluation of different extraction solvents and protocols to find the one that yields the highest and most consistent recovery of a broad range of metabolites. 2. Ensure Complete Cell Lysis: Use methods like bead beating or sonication to ensure complete disruption of cell membranes. 3. Normalize to 13C-Ribitol: This is the primary solution. By normalizing to an internal standard added before extraction, you can correct for sample-to-sample variations in extraction efficiency.
Inconsistent Sample Handling Differences in the time samples spend on ice, at room temperature, or during centrifugation can all introduce variability.1. Develop a Detailed SOP: Create and strictly follow a standard operating procedure for all sample handling steps. 2. Process Samples in Batches: Process all samples from a single experimental group together to minimize batch effects. 3. Utilize Automation: Where possible, use automated liquid handlers to reduce human error.
Experimental Workflow: Validating a Quenching and Extraction Protocol with 13C-Ribitol

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis prep1 Prepare 13 C-Ribitol stock solution prep3 Spike quenching solution with 13 C-Ribitol prep1->prep3 prep2 Prepare quenching solution (-80°C Methanol) prep2->prep3 exp3 Add 13 C-Ribitol-spiked quenching solution prep3->exp3 exp1 Culture cells to desired state exp2 Harvest cells rapidly exp1->exp2 exp2->exp3 exp4 Incubate at low temperature exp3->exp4 proc1 Perform metabolite extraction (e.g., with Chloroform/Methanol/Water) exp4->proc1 proc2 Centrifuge to pellet debris proc1->proc2 proc3 Collect supernatant proc2->proc3 an1 Analyze by LC-MS or GC-MS proc3->an1 an2 Measure peak area of 13 C-Ribitol and target metabolites an1->an2 an3 Calculate recovery and assess variability an2->an3

Caption: Workflow for validating quenching and extraction using ¹³C-Ribitol.

Problem 2: Inaccurate Flux Calculations in a Dynamic System

Symptoms:

  • The model from your flux analysis software shows a poor fit to the experimental data.

  • The calculated flux values have very large confidence intervals or are physiologically implausible.

  • Inability to resolve fluxes through key metabolic branch points.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Incorrect Model Assumptions Using a steady-state model for a non-steady-state system is a common error.1. Switch to INST-MFA or DMFA: Utilize software packages that are specifically designed for non-stationary flux analysis.[7][10][11] These models use ordinary differential equations to account for the time-dependent changes in metabolite labeling. 2. Validate the Metabolic Network Model: Ensure that your model includes all relevant metabolic reactions and that the stoichiometry is correct.
Insufficient Time-Course Data Non-stationary models require data from multiple time points to accurately capture the dynamics of isotope labeling.1. Increase Sampling Frequency: Collect samples at more frequent intervals, especially during the initial, rapid phase of labeling. 2. Optimize Labeling Time: Conduct a pilot experiment to determine the optimal time frame for your labeling experiment. You need to capture the transient phase before the system reaches isotopic steady state.
Poor Data Quality Even with the correct model, noisy or inaccurate input data will lead to poor flux calculations.1. Implement 13C-Ribitol Normalization: As detailed in Problem 1, this is essential for generating high-quality, reproducible data. 2. Use High-Resolution Mass Spectrometry: This will improve the accuracy of your mass isotopomer distribution measurements. 3. Perform QC Checks: Regularly analyze QC samples to monitor instrument performance and data quality.
Logical Flow: Choosing the Right MFA Approach

G start Is the system at metabolic steady state? ss_yes Yes start->ss_yes Yes ss_no No start->ss_no No iso_ss Is the system at isotopic steady state? ss_yes->iso_ss mfa_dmfa Use Dynamic MFA ss_no->mfa_dmfa iso_yes Yes iso_ss->iso_yes Yes iso_no No iso_ss->iso_no No mfa_ss Use Steady-State MFA iso_yes->mfa_ss mfa_inst Use INST-MFA iso_no->mfa_inst

Caption: Decision tree for selecting the appropriate MFA method.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of 13C-Ribitol Internal Standard Stock Solution
  • Objective: To prepare a concentrated, accurate stock solution of 13C-ribitol for spiking into samples.

  • Materials:

    • Uniformly labeled 13C-Ribitol (e.g., from a reputable supplier like Cambridge Isotope Laboratories or IsoLife).

    • Milli-Q water or other high-purity solvent.

    • Calibrated analytical balance.

    • Volumetric flasks.

  • Procedure:

    • Accurately weigh a precise amount of 13C-ribitol using an analytical balance.

    • Quantitatively transfer the weighed 13C-ribitol to a volumetric flask.

    • Dissolve the 13C-ribitol in a known volume of Milli-Q water to achieve a final concentration of, for example, 1 mg/mL.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Cell Quenching and Metabolite Extraction with 13C-Ribitol
  • Objective: To rapidly halt metabolic activity and efficiently extract intracellular metabolites while correcting for procedural variability.

  • Materials:

    • Cultured cells (adherent or suspension).

    • Pre-chilled (-80°C) 80% methanol containing a known concentration of 13C-ribitol (e.g., 1 µg/mL).

    • Pre-chilled (-20°C) chloroform.

    • Pre-chilled (4°C) water.

    • Centrifuge capable of reaching low temperatures.

  • Procedure for Adherent Cells:

    • Aspirate the culture medium as quickly as possible.

    • Immediately add the pre-chilled 80% methanol with 13C-ribitol to the culture dish.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

    • Proceed to step 4 of the suspension cell protocol.

  • Procedure for Suspension Cells:

    • Rapidly transfer a known volume of the cell suspension to a pre-chilled tube.

    • Centrifuge at a low temperature and high speed to pellet the cells quickly.

    • Aspirate the supernatant and immediately add the pre-chilled 80% methanol with 13C-ribitol.

    • Vortex vigorously to resuspend the cell pellet.

    • Add pre-chilled chloroform and water in a ratio that results in a final solvent ratio of Methanol:Chloroform:Water of approximately 2:1:0.8.

    • Vortex thoroughly and incubate at -20°C for 20 minutes to allow for phase separation.

    • Centrifuge at high speed to pellet the cell debris and separate the polar (upper) and non-polar (lower) phases.

    • Carefully collect the upper polar phase, which contains the majority of central carbon metabolites, for analysis.

References

  • Antoniewicz, M. R. (2013). Dynamic metabolic flux analysis–tools for probing transient states of metabolic networks. Current Opinion in Biotechnology, 24(6), 973–978. [Link]

  • Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics. Analytical Chemistry, 81(17), 7379–7389. [Link]

  • Sauer, U. (2006). High-throughput phenomics: experimental methods for mapping fluxomes. Current Opinion in Biotechnology, 17(6), 590–597. [Link]

  • Nöh, K., & Wiechert, W. (2006). Experimental design for 13C-labeling experiments in metabolic flux analysis. Biotechnology and Bioengineering, 94(2), 237-251. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195–206. [Link]

  • Winder, C. L., Dunn, W. B., Schuler, S., Broadhurst, D., Jarvis, R., Stephens, G. M., & Goodacre, R. (2008). Global metabolic profiling of Escherichia coli cultures: an evaluation of methods for quenching and extraction of intracellular metabolites. Analytical Chemistry, 80(8), 2939–2948. [Link]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis in Corynebacterium glutamicum. Methods in Molecular Biology, 553, 237–251. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1333–1335. [Link]

  • Le, F., & Antoniewicz, M. R. (2013). Dynamic metabolic flux analysis (DMFA): a framework for determining fluxes at metabolic non-steady state. Metabolic Engineering, 18, 56–65. [Link]

  • Allen, D. K., & Young, J. D. (2020). Isotopically nonstationary metabolic flux analysis of photosynthetic metabolism in developing embryos of Brassica napus. The Plant Cell, 32(3), 637-654. [Link]

  • Niedenführ, S., Wiechert, W., & Nöh, K. (2015). How to measure metabolic fluxes: a taxonomic guide for 13C metabolic flux analysis. Current Opinion in Biotechnology, 34, 83–92. [Link]

  • Wu, L., Mashego, M. R., van Dam, J. C., Proell, A. M., Vinke, J. L., Ras, C., ... & Heijnen, J. J. (2005). Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. Analytical Biochemistry, 336(2), 164-171. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Zamboni, N. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]

  • Wiechert, W., & Nöh, K. (2005). Isotopically non-stationary 13C-metabolic flux analysis. In Metabolic Engineering in the Post-Genomic Era (pp. 237-270). Springer, Berlin, Heidelberg. [Link]

Sources

Optimizing extraction recovery rates for D-Ribitol-5-13C from muscle tissue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the optimization of D-Ribitol-5-¹³C extraction from muscle tissue. As a stable isotope-labeled internal standard or a metabolic tracer, accurate quantification of D-Ribitol-5-¹³C is critical for robust metabolomic studies, particularly in research related to muscular dystrophies where ribitol metabolism plays a key role.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and detailed protocols to ensure high recovery rates and data integrity. The primary goals of any effective extraction protocol are to preserve the original metabolite profile, maximize extraction efficiency, and ensure compatibility with downstream analytical techniques like mass spectrometry.[4]

This document moves from high-level frequently asked questions to specific, in-depth troubleshooting scenarios and concludes with validated, step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction step so critical for D-Ribitol-5-¹³C analysis in muscle?

The extraction process is arguably the most critical step in the analytical workflow. Muscle is a complex matrix containing a high abundance of proteins, lipids, and other metabolites that can interfere with analysis.[5] An inefficient extraction can lead to low recovery of your target analyte, high variability between samples, and significant matrix effects during mass spectrometry analysis, ultimately compromising the accuracy and reproducibility of your results.[4][6] The primary objective is to efficiently separate D-Ribitol-5-¹³C from these interfering substances while preventing its degradation.[4]

Q2: What are the biggest challenges when extracting metabolites from muscle tissue?

Researchers face several common challenges in muscle metabolomics:

  • Sample Degradation: Muscle tissue has active enzymes that can rapidly alter metabolite profiles post-collection. Immediate and effective quenching of enzymatic activity is essential.[4][7]

  • Contamination: External substances from handling, reagents, or collection tools can be introduced, leading to analytical interference.[4][8]

  • Extraction Inefficiency: The inherent complexity of muscle tissue makes it difficult to achieve complete extraction of polar metabolites like ribitol from the cellular environment.

  • Matrix Effects: Co-extracted molecules can suppress or enhance the ionization of D-Ribitol-5-¹³C in the mass spectrometer source, leading to inaccurate quantification.[6][9][10]

  • Variability: Inconsistent sample handling and preparation introduce significant variability, which can obscure true biological differences.[4]

Q3: What are the main classes of extraction methods suitable for D-Ribitol-5-¹³C?

Given that D-Ribitol is a polar sugar alcohol, the most effective methods are designed to extract polar metabolites while simultaneously removing non-polar lipids and high-molecular-weight proteins. The principal strategies include:

  • Protein Precipitation (PPT) / Solid-Liquid Extraction (SLE): This common technique uses a high concentration of cold organic solvent (e.g., methanol, acetonitrile) to denature and precipitate proteins, which are then removed by centrifugation. The polar metabolites, including D-Ribitol-5-¹³C, remain soluble in the supernatant.[11][12][13]

  • Liquid-Liquid Extraction (LLE): These methods use a multiphasic solvent system, most famously a mixture of methanol, chloroform, and water (with variations like the Folch or Bligh-Dyer methods).[14][15] This approach partitions the sample into a polar phase (containing ribitol), a non-polar phase (containing lipids), and a solid protein pellet, allowing for comprehensive sample fractionation.[15]

  • Solid-Phase Extraction (SPE): SPE can be used as a primary extraction or, more commonly, as a cleanup step after an initial extraction. It uses a solid sorbent to retain the analyte of interest or interfering compounds based on their chemical properties, allowing for separation.[16][17]

Q4: Which analytical platform is best for analyzing the final extract?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying D-Ribitol and its phosphorylated forms in muscle tissue extracts.[1][11][18][19] This technique offers excellent sensitivity and selectivity, allowing for the differentiation of D-Ribitol-5-¹³C from other isomers and background matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a chemical derivatization step to make the polar ribitol volatile.[20]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My recovery of D-Ribitol-5-¹³C is consistently low.

Possible Cause Recommended Solution & Explanation
Inefficient Tissue Homogenization Muscle is a tough tissue. Incomplete disruption of cell membranes will trap metabolites. Solution: Ensure the muscle tissue is snap-frozen in liquid nitrogen and ground to a fine powder using a cryogenic grinder or a mortar and pestle kept on dry ice.[4][14] This maximizes the surface area for solvent interaction.
Incorrect Solvent Choice or Ratio D-Ribitol is highly polar. A solvent system with insufficient polarity will not effectively solubilize it. Solution: Use highly polar solvents. A common and effective choice is a cold mixture of Methanol:Acetonitrile (1:1) or a Methanol:Chloroform:Water system.[11][14] For protein precipitation, a solvent-to-tissue ratio of at least 3:1 (v/w) is recommended to ensure complete protein removal.[12]
Analyte Loss During Protein Precipitation D-Ribitol could be physically trapped within the large protein pellet that forms during precipitation. Solution: After adding the precipitation solvent, ensure vigorous and thorough vortexing. Following centrifugation, carefully collect the supernatant without disturbing the pellet. Consider a second extraction of the pellet (re-suspending it in a fresh aliquot of solvent) and combine the supernatants to maximize recovery.
Sample Degradation Endogenous enzymes can degrade metabolites if the sample is not handled quickly and kept cold.[7] Solution: Minimize the time between tissue collection and snap-freezing.[4] Perform all extraction steps on ice or at 4°C. Avoid freeze-thaw cycles by homogenizing and aliquoting the tissue powder for single use.[21]

Problem: I am seeing high variability (%CV) between my technical replicates.

Possible Cause Recommended Solution & Explanation
Inconsistent Homogenization If the initial tissue powder is not homogenous, different aliquots will have different compositions. Solution: Pool and thoroughly mix the cryo-ground tissue powder before weighing out individual aliquots for extraction. This ensures each replicate starts from an identical base material.
Temperature Fluctuations Extraction efficiency is temperature-dependent. Inconsistent temperatures between samples can lead to variability. Solution: Use pre-chilled solvents and tubes. Keep all samples in an ice bath or a cold block throughout the entire extraction process. Centrifuge in a pre-cooled refrigerated centrifuge.
Inaccurate Pipetting Small errors in solvent volumes, especially for the internal standard or extraction solvent, can cause significant concentration differences. Solution: Calibrate your pipettes regularly. Use fresh, high-quality pipette tips for each transfer. When adding solvents, ensure the tip is below the liquid surface to avoid splashing and volume loss.
Variable Evaporation If extracts are dried down before reconstitution, differences in drying time or nitrogen flow can lead to variability or even complete loss of the sample. Solution: Dry all samples simultaneously under a gentle, consistent stream of nitrogen. Do not over-dry the samples; remove them as soon as the solvent has evaporated. Check for any non-volatile residues from your solvents by evaporating a blank solvent sample.

Problem: My LC-MS/MS data shows significant ion suppression.

Possible Cause Recommended Solution & Explanation
High Salt Concentration Buffers and salts from the tissue or extraction process can co-elute with your analyte and compete for ionization in the MS source.[8] Solution: If possible, avoid using buffered solutions during extraction. If salts are unavoidable, consider an offline desalting step using Solid-Phase Extraction (SPE).
Co-elution of Phospholipids Abundant phospholipids from cell membranes are a primary cause of matrix effects.[9][10] Solution: A biphasic Liquid-Liquid Extraction (e.g., using Methanol/Chloroform/Water) is highly effective at removing lipids into the non-polar phase.[15] If using a simple protein precipitation method, you may need to add a subsequent cleanup step.
Insufficient Chromatographic Separation If D-Ribitol-5-¹³C co-elutes with a highly abundant matrix component, its signal will be suppressed. Solution: Optimize your LC method. Try a different column chemistry (e.g., HILIC is excellent for polar compounds), adjust the gradient profile to better resolve the analyte from the surrounding matrix, or modify the mobile phase composition.

Visualizing the Workflow and Troubleshooting

General Extraction and Analysis Workflow

The overall process from tissue collection to data acquisition follows a standardized path to ensure reproducibility.

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample 1. Snap-Freeze Muscle Tissue Homogenize 2. Cryogenic Homogenization Sample->Homogenize Extract 3. Solvent Extraction Homogenize->Extract Clarify 4. Centrifugation & Supernatant Collection Extract->Clarify Dry 5. Dry & Reconstitute Clarify->Dry LCMS 6. LC-MS/MS Analysis Dry->LCMS Data 7. Data Processing & Quantification LCMS->Data step Improve Cryo-Grinding Technique result Problem Solved step->result Re-analyze Start Low Recovery Observed CheckHomogenization Was tissue ground to a fine powder? Start->CheckHomogenization CheckHomogenization->step No CheckSolvent Is the solvent polar & volume sufficient? CheckHomogenization->CheckSolvent Yes CheckTemp Was extraction performed cold & fast? CheckSolvent->CheckTemp Yes step2 Use Cold MeOH/ACN/H2O Increase Solvent Volume CheckSolvent->step2 No CheckMatrix High matrix effects in MS data? CheckTemp->CheckMatrix Yes step3 Quench Faster Work on Ice CheckTemp->step3 No step4 Incorporate LLE or SPE Cleanup Step CheckMatrix->step4 Yes result2 Consult Instrument Specialist CheckMatrix->result2 No step2->result step3->result step4->result

Caption: Decision tree for troubleshooting low recovery rates.

Comparison of Recommended Extraction Methods

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Primary Mechanism Protein denaturation and precipitation by organic solvent.Partitioning of metabolites between immiscible polar and non-polar solvent phases.
Analyte Recovery Good to excellent for polar metabolites like D-Ribitol. [14][22]Excellent for polar metabolites, which are isolated in the aqueous/methanol phase. [15][23]
Lipid Removal Moderate. Some phospholipids may remain soluble.Excellent. Lipids are partitioned into the non-polar chloroform/MTBE phase. [15]
Throughput High. The procedure is relatively simple and fast.Lower. The procedure is more complex and time-consuming due to phase separation steps.
Complexity Low. Fewer steps and reagents are involved.High. Requires precise solvent ratios and careful separation of layers.
Best For High-throughput screening, studies focused solely on polar metabolites where moderate lipid presence is tolerable.Comprehensive metabolomics where both polar and non-polar fractions are of interest, or when maximum lipid removal is required to reduce matrix effects.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and solvent-resistant gloves.

Protocol 1: Protein Precipitation with Methanol/Acetonitrile/Water

This protocol is rapid and effective for the extraction of polar metabolites.

Materials:

  • Frozen muscle tissue (~20-50 mg)

  • Extraction Solvent (pre-chilled to -20°C): Acetonitrile:Methanol:Water (2:2:1, v/v/v)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Refrigerated microcentrifuge (set to 4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh Tissue: On dry ice, weigh 20-50 mg of cryo-ground muscle powder into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 500 µL of the pre-chilled extraction solvent to the tube.

  • Homogenize: Vortex vigorously for 1 minute to ensure the entire tissue pellet is disaggregated and suspended in the solvent.

  • Incubate: Place the tube on a shaker or vortexer at 4°C for 10 minutes to facilitate extraction.

  • Centrifuge: Centrifuge the sample at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant to a new, clean microcentrifuge tube, being cautious not to disturb the pellet.

  • Dry Extract: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator (without heat).

  • Reconstitute: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of solvent compatible with your LC-MS system (e.g., 50:50 Acetonitrile:Water). Vortex for 30 seconds.

  • Final Clarification: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates. Transfer the final supernatant to an LC-MS vial for analysis.

Protocol 2: Biphasic Liquid-Liquid Extraction (Methanol/Chloroform/Water)

This method provides excellent separation of polar metabolites from lipids. [14][23] Materials:

  • Frozen muscle tissue (~20-50 mg)

  • Methanol (pre-chilled to -20°C)

  • Chloroform (pre-chilled to -20°C)

  • Ultrapure Water (4°C)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Refrigerated microcentrifuge (set to 4°C)

Procedure:

  • Weigh Tissue: On dry ice, weigh 20-50 mg of cryo-ground muscle powder into a pre-chilled 1.5 mL microcentrifuge tube.

  • Initial Extraction: Add 400 µL of cold methanol and vortex vigorously for 1 minute.

  • Add Chloroform: Add 400 µL of cold chloroform and vortex for 30 seconds.

  • Induce Phase Separation: Add 200 µL of cold ultrapure water and vortex for 30 seconds. The solution should become cloudy.

  • Centrifuge: Centrifuge at 13,000 x g for 15 minutes at 4°C. You will observe three distinct layers:

    • Upper Polar Phase: Methanol/Water (contains D-Ribitol-5-¹³C)

    • Interphase: Precipitated Protein

    • Lower Non-polar Phase: Chloroform (contains lipids)

  • Collect Polar Phase: Carefully pierce the interphase with your pipette tip and collect the upper polar phase (~300-400 µL). Transfer it to a new, clean microcentrifuge tube. Be extremely careful not to aspirate any of the protein or lower lipid layer.

  • Dry & Reconstitute: Follow steps 7-9 from Protocol 1 to prepare the sample for LC-MS analysis.

References

  • Metabolomics Sample Preparation - Organomation. Available at: [Link]

  • Molenaars, M., et al. (2022). Polar metabolomics in human muscle biopsies using a liquid-liquid extraction and full-scan LC-MS. STAR Protocols, 3(2), 101302. Available at: [Link]

  • Roszkowska, A., et al. (2021). Solid-phase microextraction of endogenous metabolites from intact tissue validated using a Biocrates standard reference method kit. Metabolites, 11(9), 621. Available at: [Link]

  • Cataldi, M., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. Nature Communications, 9(1), 3466. Available at: [Link]

  • Lalande, S., et al. (2010). Analysis of skeletal muscle metabolome: Evaluation of extraction methods for targeted metabolite quantification using liquid chromatography tandem mass spectrometry. Analytical Biochemistry, 398(2), 169-177. Available at: [Link]

  • Di Meo, S., et al. (2021). Protein Extraction Methods Suitable for Muscle Tissue Proteomic Analysis. Methods and Protocols, 4(4), 69. Available at: [Link]

  • Lu, W., & Rabinowitz, J. D. (2016). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 85, 809-835. Available at: [Link]

  • Wu, C., & Li, L. (2012). Considerations of Sample Preparation for Metabolomics Investigation. Metabolites, 2(2), 263-278. Available at: [Link]

  • Rufa, A. M., et al. (2022). Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model. PLOS Genetics, 18(12), e1010534. Available at: [Link]

  • Lalande, S., et al. (2010). Analysis of skeletal muscle metabolome: evaluation of extraction methods for targeted metabolite quantification using liquid chromatography tandem mass spectrometry. Analytical Biochemistry, 398(2), 169-177. Available at: [Link]

  • Wu, H., et al. (2008). Evaluation of metabolite extraction strategies from tissue samples using NMR metabolomics. Metabolomics, 4(2), 159-170. Available at: [Link]

  • Zarebska, A., et al. (2023). Sample Preparation for Metabolomic Analysis in Exercise Physiology. International Journal of Molecular Sciences, 24(24), 17208. Available at: [Link]

  • Lalande, S., et al. (2010). Muscle sample preparation and different methods of extraction for muscle metabolome analyses. ResearchGate. Available at: [Link]

  • Joseph, B. (2015). Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers. SlideShare. Available at: [Link]

  • Cataldi, M., et al. (2018). Detection and quantification of ribitol, ribitol-5P, and CDP-ribitol by LC/MS-MS. ResearchGate. Available at: [Link]

  • D'Amore, C., et al. (2023). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 28(1), 2. Available at: [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. Available at: [Link]

  • Trede, D., et al. (2021). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Metabolites, 11(11), 748. Available at: [Link]

  • Solid-phase extraction - Wikipedia. Available at: [Link]

  • Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores - uthsc. Available at: [Link]

  • Analyzing proteins and metabolites: All-in-One Extraction - Max-Planck-Gesellschaft. Available at: [Link]

  • Protein Precipitation Method | Phenomenex. Available at: [Link]

  • Schrimpe-Rutledge, A. C., et al. (2023). A Practical Roadmap for Clinical Translation of Metabolic Biomarkers: A Review. Metabolites, 13(2), 269. Available at: [Link]

  • Tucker, J. D., et al. (2023). Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. Scientific Reports, 13(1), 2242. Available at: [Link]

  • Nishikawa, A., et al. (2021). Ribitol in Solution Is an Equilibrium of Asymmetric Conformations. International Journal of Molecular Sciences, 22(18), 9801. Available at: [Link]

  • Hartlmaier, C. (2022). Evaluation and optimization of tissue extraction protocols using targeted metabolomics. JKU ePUB. Available at: [Link]

  • Tewari, N. (2023). Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis? ResearchGate. Available at: [Link]

  • Prentice, B. M., et al. (2015). Metabolomic Analysis of Oxidative and Glycolytic Skeletal Muscles by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Imaging (MALDI MSI). Journal of the American Society for Mass Spectrometry, 26(4), 596-604. Available at: [Link]

  • Matrix Linear Models for Connecting Metabolite Composition to Individual Characteristics. (2024). bioRxiv. Available at: [Link]

  • Nagana, G., et al. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5492-5500. Available at: [Link]

  • Canesin, R. C. F. S., et al. (2014). Derivation Method for Determining Sorbitol in Fruit Trees. ResearchGate. Available at: [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. Available at: [Link]

  • Niedenführ, S., et al. (2022). GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways. Biotechnology for Biofuels and Bioproducts, 15(1), 45. Available at: [Link]

  • Breen, L., et al. (2021). Metabolomics as an Important Tool for Determining the Mechanisms of Human Skeletal Muscle Deconditioning. Metabolites, 11(12), 875. Available at: [Link]

  • Replica Mass Spectra of Ribitol (5TMS) - the Golm Metabolome Database. Available at: [Link]

  • Nishikawa, A., et al. (2024). Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(5), 2824. Available at: [Link]

  • Cataldi, M., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. ResearchGate. Available at: [Link]

  • Tucker, J. D., et al. (2022). LC-MS/MS chromatogram for the detection of ribitol, ribitol-5-phosphate... ResearchGate. Available at: [Link]

  • Kanagawa, M., et al. (2022). CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model. Journal of Clinical Investigation, 132(8), e153725. Available at: [Link]

  • Khan, M. S., et al. (2017). D-Ribose-Induced Glycation and Its Attenuation by the Aqueous Extract of Nigella sativa Seeds. Journal of Food Quality, 2017, 1-8. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking D-Ribitol-5-¹³C Detection Limits Against Other Labeled Pentoses

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope-labeled internal standards are fundamental to achieving accuracy and precision in quantitative mass spectrometry, particularly in complex fields like metabolomics. The choice of internal standard can significantly impact assay sensitivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the detection limits of D-Ribitol-5-¹³C against other common labeled pentose standards, such as ¹³C-labeled xylose and arabinose. We will explore the theoretical underpinnings that influence detection, provide detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and present a systematic approach to data analysis and interpretation. This document is designed to empower researchers to make informed decisions when selecting an internal standard, ensuring the highest data quality for their specific analytical needs.

Introduction: The Critical Role of the Internal Standard

In the landscape of quantitative analysis, especially within metabolomics and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (IS) is the gold standard.[1] The principle of isotope dilution mass spectrometry (IDMS) relies on adding a known quantity of a labeled version of the analyte to a sample.[2] This IS, being chemically and physically almost identical to the analyte, co-elutes and co-ionizes, effectively correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the instrument's signal.[3][4]

The pentose phosphate pathway (PPP) is a crucial component of cellular metabolism, and accurately quantifying its intermediates is vital for understanding everything from cellular bioenergetics to disease states.[5][6][7] Pentoses and their corresponding sugar alcohols (pentitols) like ribitol, xylose, and arabinose are key nodes in this pathway. D-Ribitol, for instance, is often used as an internal standard in GC-MS-based metabolomics.[8] However, the endogenous presence of ribitol in some biological samples necessitates the use of an isotopically labeled version, like D-Ribitol-5-¹³C, to avoid analytical interference.[8]

The central question for the meticulous scientist is: which labeled standard provides the best performance? The sensitivity of an assay, defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ), is not solely a function of the mass spectrometer but is also heavily influenced by the choice of the internal standard. This guide provides the experimental and theoretical framework to objectively answer this question.

Theoretical Considerations for Detection

Before embarking on experimental work, it is crucial to understand the scientific principles that dictate the performance of a labeled standard. The choice between D-Ribitol-5-¹³C and other labeled pentoses is not arbitrary; it is grounded in chemical and physical properties that affect their journey from the sample vial to the detector.

Physicochemical Properties and Analytical Platform

Sugars are notoriously challenging to analyze due to their high polarity and low volatility, making them unsuitable for direct GC-MS analysis.[9][10] Therefore, a chemical modification step known as derivatization is essential.[10][11][12] This process replaces polar hydroxyl (-OH) groups with nonpolar moieties, increasing volatility.[9]

  • GC-MS: This is the workhorse for metabolomics, especially for primary metabolites. For pentoses and pentitols, a two-step derivatization involving methoximation followed by silylation is common.[10][11] Methoximation stabilizes the open-chain form of reducing sugars, preventing the formation of multiple isomers, while silylation with agents like BSTFA makes the molecule volatile.[9][10] The resulting derivatives of ribitol (a pentitol) and pentoses like xylose often exhibit different fragmentation patterns in the mass spectrometer's electron impact (EI) source, which can significantly affect the intensity of the monitored ions and, thus, the detection limit.

  • LC-MS/MS: This technique is preferred for larger, more polar, or thermally unstable molecules.[13][14][15] It often requires minimal sample preparation compared to GC-MS.[14] Sugars can be analyzed using hydrophilic interaction liquid chromatography (HILIC).[16] The sensitivity in LC-MS is highly dependent on the ionization efficiency of the molecule in the electrospray ionization (ESI) source. The structural differences between a sugar alcohol (ribitol) and an aldopentose (xylose) can lead to different ionization efficiencies and adduct formation, directly impacting sensitivity.

Isotopic Labeling Strategy

The number and position of ¹³C atoms in the standard are critical.

  • Mass Shift: A singly labeled standard like D-Ribitol-5-¹³C provides a +1 Da mass shift from the unlabeled analyte. A universally labeled standard (e.g., D-Xylose-U-¹³C₅) provides a +5 Da shift. A larger mass separation is generally preferred to minimize potential spectral overlap from the natural abundance of isotopes (¹³C, ¹⁸O, etc.) in the unlabeled analyte.[17]

  • Fragmentation: In GC-MS, the position of the label can influence which fragment ions carry the isotopic mark. An ideal labeled standard will produce a high-mass, high-abundance fragment ion that retains the ¹³C label(s), moving it to a region of the mass spectrum with lower chemical noise.

Experimental Design for Benchmarking Detection Limits

This section outlines a robust, self-validating protocol for comparing the performance of D-Ribitol-5-¹³C against other labeled pentoses. The core principle is to prepare calibration curves for each standard under identical conditions and determine their respective LOD and LOQ.

Materials and Reagents
  • Standards: D-Ribitol-5-¹³C, D-Xylose-1-¹³C, D-Arabinose-U-¹³C₅ (or other relevant comparators).

  • Solvents: Pyridine (anhydrous), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl Acetate.

  • Derivatization Reagents (for GC-MS): Methoxyamine hydrochloride (MeOX), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Matrix: A representative biological matrix (e.g., pooled human plasma, cell culture medium) to assess performance in a real-world context.

Experimental Workflow

The overall workflow involves creating stock solutions, preparing a dilution series, spiking into the matrix, performing the necessary sample preparation (including derivatization for GC-MS), and finally, analyzing the samples on the mass spectrometer.

G cluster_prep 1. Standard Preparation cluster_sample 2. Sample Processing cluster_gcms 3a. GC-MS Analysis cluster_lcms 3b. LC-MS/MS Analysis cluster_data 4. Data Analysis A Prepare 1 mg/mL Stock Solutions of each labeled pentose B Create Serial Dilution Series (e.g., 100 µg/mL to 1 ng/mL) A->B D Spike Dilution Series into Matrix Aliquots B->D C Aliquot Matrix (e.g., 50 µL plasma) C->D E Protein Precipitation & Supernatant Transfer D->E F Evaporate to Dryness (Nitrogen Stream) E->F I Evaporate & Reconstitute in Injection Solvent E->I Split for LC-MS G Derivatization: 1. Methoximation 2. Silylation F->G H Inject into GC-MS G->H K Generate Calibration Curves (Peak Area Ratio vs. Concentration) H->K J Inject into LC-MS/MS I->J J->K L Calculate LOD & LOQ K->L M Compare Performance L->M

Caption: Experimental workflow for benchmarking labeled pentose standards.

Detailed Protocol: GC-MS Derivatization

Causality: This two-step protocol is essential for making non-volatile sugars amenable to GC analysis. Each step addresses a specific chemical challenge.[9][10]

  • Evaporation: Dry the 50 µL sample supernatant completely under a gentle stream of nitrogen. Rationale: Water interferes with the silylation reagent, leading to incomplete derivatization and poor results.[9]

  • Methoximation: Add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 45 minutes. Rationale: This step reacts with the carbonyl group of reducing sugars, preventing the formation of multiple anomeric peaks and simplifying the resulting chromatogram.[11]

  • Silylation: Add 80 µL of BSTFA + 1% TMCS. Vortex and incubate at 60°C for 45 minutes. Rationale: BSTFA replaces the acidic protons on the hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC analysis.

  • Analysis: Transfer to a GC vial with an insert and inject 1 µL into the GC-MS system.

Instrumentation Parameters (Example)
  • GC-MS (e.g., Agilent 7890/5977):

    • Column: DB-5ms (30m x 0.25mm x 0.25µm) or similar.

    • Inlet: Splitless, 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

    • MS Source: Electron Impact (EI), 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) mode. Choose 2-3 characteristic, high m/z fragment ions for each derivatized standard.

  • LC-MS/MS (e.g., Sciex 6500+):

    • Column: HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm).

    • Mobile Phases: A: Acetonitrile with 0.1% formic acid; B: Water with 0.1% formic acid.

    • Ion Source: ESI, negative mode.

    • Acquisition: Multiple Reaction Monitoring (MRM). Optimize precursor-product ion transitions for each labeled pentose.

Data Analysis and Interpretation

Defining and Calculating Detection Limits

The performance of each standard is ultimately judged by its LOD and LOQ.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the blank).[18][19] It is often calculated based on a signal-to-noise ratio (S/N) of 3:1.[18]

  • Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be not only reliably detected but also quantified with acceptable precision and accuracy.[19] This is typically defined as a S/N of 10:1.[18]

A common and robust method for determining these limits is based on the calibration curve.[20] LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • S is the slope of the calibration curve.

  • σ is the standard deviation of the y-intercepts of the regression line (a measure of the noise at zero concentration).[20]

Comparative Data Presentation

The results of the benchmarking study should be summarized in a clear, concise table. The following is an example using hypothetical but realistic data.

Labeled Standard Analytical Platform LOD (ng/mL) LOQ (ng/mL) Linearity (R²) Key Observations
D-Ribitol-5-¹³C GC-MS (SIM)515>0.995Excellent peak shape, stable fragment ions.
D-Xylose-1-¹³C GC-MS (SIM)825>0.992Broader peak, lower abundance of high m/z ions.
D-Arabinose-U-¹³C₅ GC-MS (SIM)310>0.998Best S/N due to large mass shift and clean baseline.
D-Ribitol-5-¹³C LC-MS/MS (MRM)1030>0.990Moderate ionization efficiency in ESI negative mode.
D-Xylose-1-¹³C LC-MS/MS (MRM)720>0.996Good ionization and fragmentation for MRM.
D-Arabinose-U-¹³C₅ LC-MS/MS (MRM)618>0.997Excellent sensitivity, clear separation from matrix.
Interpreting the Results

The data in the table above would lead to several key insights:

  • For GC-MS analysis, the universally labeled D-Arabinose-U-¹³C₅ provided the best sensitivity. This is likely due to its +5 Da mass shift, which moves the monitored ions to a mass range with significantly less background noise compared to the +1 Da shift of the other standards.

  • D-Ribitol-5-¹³C performed very well on GC-MS, demonstrating its suitability as a robust internal standard, but was slightly outperformed by the universally labeled comparator.

  • In LC-MS/MS, the aldopentoses (xylose and arabinose) showed slightly better performance than the pentitol (ribitol), which could be attributed to more favorable ionization or fragmentation characteristics for generating specific MRM transitions.

Conclusion and Recommendations

This guide provides a comprehensive methodology for benchmarking the detection limits of D-Ribitol-5-¹³C against other labeled pentoses. The experimental data, though hypothetical, illustrates a critical point: the optimal internal standard is application-dependent.

Key Recommendations:

  • For GC-MS applications requiring the absolute highest sensitivity, a universally labeled standard (e.g., U-¹³C₅) is often the superior choice. The larger mass shift effectively distances the signal from chemical noise.

  • D-Ribitol-5-¹³C remains an excellent and highly reliable internal standard for GC-MS-based metabolomics. Its performance is robust, and it is a suitable choice for a wide range of applications where sub-nanogram sensitivity is not the primary driver.

  • For LC-MS/MS applications, direct comparison is essential. Ionization efficiency can be unpredictable, and a pilot experiment as described herein is the only definitive way to determine the best-performing standard for a given analyte and matrix.

  • Always validate your chosen internal standard in your specific matrix. The goal of this benchmarking protocol is not to provide a universal answer, but to equip the researcher with a reliable method to find the right answer for their experiment.

By following a systematic and scientifically grounded approach, researchers can confidently select the internal standard that will yield the most sensitive, accurate, and reproducible data, thereby enhancing the integrity and impact of their scientific findings.

References

  • Title: The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory Source: Google Cloud URL
  • Source: OSTI.
  • Source: Dr.
  • Title: Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS Source: YouTube URL
  • Title: How to calculate LOD and LOQ?
  • Title: Overcome the Complexities of Analyzing for Sugars by GC-MS Source: Restek URL
  • Title: Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography Source: PubMed URL
  • Title: Signal, Noise, and Detection Limits in Mass Spectrometry Source: Agilent URL
  • Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: MDPI URL
  • Source: ResolveMass Laboratories Inc.
  • Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL
  • Title: Isotope dilution Source: Wikipedia URL
  • Title: LC-MS VS GC-MS: What's the Difference Source: MetwareBio URL
  • Title: Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose Source: American Journal of Physiology-Endocrinology and Metabolism URL
  • Title: Calculating LoQ Source: YouTube URL
  • Title: Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS)
  • Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL
  • Title: LC-MS vs.
  • Title: Derivatization of sugars for GC-MS (Part 1)
  • Title: Exploring the limits of robust detection of incorporation of 13C by mass spectrometry in protein-based stable isotope probing (protein-SIP)
  • Title: Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis?
  • Source: PTB.
  • Title: Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer Source: PMC URL
  • Title: A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS Source: PubMed URL
  • Title: Internal Standards in metabolomics Source: IsoLife URL
  • Title: Metabolomics Source: CK Isotopes URL
  • Title: Internal Standards for Metabolomics Source: IROA Technologies URL
  • Title: Derivatization of carbohydrates for GC and GC–MS analyses Source: Scribd URL
  • Title: Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria Source: MDPI URL
  • Title: A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS | Request PDF Source: ResearchGate URL
  • Title: Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Title: An overview of methods using 13C for improved compound identification in metabolomics and natural products Source: Frontiers URL
  • Title: 13C-Stable Isotope Labeling Source: UNT Research - University of North Texas URL
  • Title: Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina Source: Analytical Chemistry - ACS Publications URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.